molecular formula C11H8N4O B143572 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile CAS No. 189956-45-4

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Numéro de catalogue: B143572
Numéro CAS: 189956-45-4
Poids moléculaire: 212.21 g/mol
Clé InChI: BBNOJNASJQRRSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOJNASJQRRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444368
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189956-45-4
Record name 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189956-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (KRCA-0008): A Potent ALK/Ack1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available synthesis methods for the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, also known as KRCA-0008. This molecule has been identified as a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1), demonstrating significant potential in preclinical cancer research. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and provides visual representations of its mechanism of action and experimental workflows to support further investigation and development.

Chemical Properties and Identification

This compound is a small molecule inhibitor belonging to the diaminopyrimidine class of compounds. Its identity and key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[(4-oxo-1,4-dihydro-2-pyrimidinyl)amino]benzonitrile[1]
Synonyms KRCA-0008, 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-hydroxypyrimidinyl)]aminobenzonitrile[2][3]
CAS Number 189956-45-4[1][3]
Molecular Formula C₁₁H₈N₄O[1][4]
Molecular Weight 212.21 g/mol [4]
Physical Form Solid[1]
Melting Point >300°C
Density 1.31±0.1 g/cm³ (Predicted)
InChI Key BBNOJNASJQRRSH-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

KRCA-0008 is a potent inhibitor of ALK and Ack1 tyrosine kinases.[2] Its primary mechanism of action involves the inhibition of ALK-dependent signaling pathways, which are crucial for the proliferation and survival of certain cancer cells, particularly in anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).

In Vitro Activity

KRCA-0008 has demonstrated potent inhibitory activity against wild-type ALK and various ALK mutants. It also effectively inhibits Ack1. The table below summarizes its in vitro inhibitory concentrations.

TargetIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
ALK (wt)12H3122-[2]
Ack14SU-DHL-13[2]
ALK L1196M75Karpas-29912[2]
ALK C1156Y4U9373500[2]
ALK F1174L17--[2]
ALK R1275Q17--[2]
Insulin Receptor210--[2]
Cellular Effects

Treatment of cancer cell lines with KRCA-0008 leads to the suppression of ALK phosphorylation and its downstream signaling effectors.[2] This inhibition of ALK signaling ultimately induces G0/G1 cell cycle arrest and apoptosis.[2]

  • Cell Cycle Arrest: KRCA-0008 induces G0/G1 cell cycle arrest in NPM-ALK-positive ALCL cells.[2]

  • Apoptosis: The compound has been shown to dose-dependently increase caspase-3/7 activities, leading to the induction of apoptosis.[2]

In Vivo Efficacy

In a Karpas-299 xenograft model using NOD/SCID mice, oral administration of KRCA-0008 at doses of 25 and 50 mg/kg twice daily for two weeks resulted in significant inhibition of tumor growth. This anti-tumor activity was associated with the inhibition of NPM-ALK phosphorylation in the tumor tissue. Importantly, no overt signs of toxicity or significant body weight loss were observed during the treatment period.

Signaling Pathway

The inhibitory action of KRCA-0008 on the ALK signaling pathway is depicted in the following diagram.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Receptor STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK KRCA0008 KRCA-0008 KRCA0008->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest (G0/G1) Synthesis_Workflow cluster_reactants Starting Materials Guanidine 4-Cyanophenyl)guanidine Reaction Condensation & Cyclization Guanidine->Reaction Malonate Diethyl(ethoxymethylene)malonate Malonate->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). This technical guide provides a comprehensive overview of its chemical identity, physical and chemical properties, synthesis protocols, and its significant application in the manufacturing of antiviral therapeutics, particularly Rilpivirine.

Chemical Identity and Properties

IUPAC Name: 4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile[1]

Synonyms:

  • 4-[(1,4-Dihydro-4-oxo-2-pyrimidinyl)amino]benzonitrile[2][3]

  • 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile

  • 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile[4]

  • 4-N[2(4-HYDROXYPYRIMIDINYL)]AMINOBENZONITRILE[5]

  • Benzonitrile, 4-[(1,4-dihydro-4-oxo-2-pyrimidinyl)amino]-[5]

CAS Number: 189956-45-4[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₈N₄O[1][7]
Molecular Weight212.21 g/mol [7]
Physical FormSolid[1][2]
Purity95% - 99%[1][2][6]
Storage TemperatureRoom temperature, in a dark, inert atmosphere[2]

Synthesis Protocols

The synthesis of this compound is a critical step in the production of Rilpivirine. A common and effective method involves the reaction of (4-cyanophenyl)guanidine with a malonate derivative, followed by cyclization and subsequent modifications.

One-Pot Synthesis from (4-Cyanophenyl)guanidine

This protocol is adapted from a patented industrial process.

Experimental Protocol:

  • Reaction Setup: A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is prepared in a suitable reaction vessel.

  • Initial Heating: The reaction mixture is heated to 100°C and stirred for 1 hour at this temperature.

  • Hydrolysis and Solvent Evaporation: 81 ml of demineralized water is added, and the mixture is heated to reflux. Approximately 120 ml of the solvent is evaporated until the reaction mixture temperature reaches 155°C to 160°C.

  • Reflux: The reaction mixture is then refluxed for 72 hours.

  • Acidification and Precipitation: After reflux, the mixture is cooled to approximately 130°C, and 120 ml of acetic acid is added. The mixture is then heated to 150°C and stirred for 15 minutes.

  • Cooling and Filtration: The mixture is allowed to cool to 20-25°C. The resulting precipitate is filtered and washed with ethanol (1 x 250 ml and 1 x 100 ml).

  • Recrystallization: 500 ml of ethanol is added to the washed precipitate, and the mixture is heated to reflux for 1 hour.

  • Final Isolation and Drying: After cooling to 20-25°C, the purified precipitate is filtered, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours.

Yield: This process yields approximately 80.5 g (75.9% yield) of this compound.

Role in Drug Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the antiretroviral drug Rilpivirine.

Synthesis of Rilpivirine

The synthesis of Rilpivirine from this intermediate involves a chlorination step followed by a substitution reaction.

Experimental Protocol for Chlorination:

  • Reaction Setup: 12 g of this compound is cooled to 0°C.

  • Addition of Chlorinating Agent: 104 g of phosphorous oxychloride (POCl₃) is added slowly to the cooled starting material.

  • Reflux: The solution is then heated to reflux for 1 hour.

  • Work-up: The reaction mixture is cooled to room temperature, stirred for 30 minutes, and filtered. The precipitated solid is dissolved in isopropyl alcohol at 0-5°C and stirred for 1 hour.

  • Isolation: The solid is collected by filtration and dried to yield 9.75 g of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile[6].

The resulting chlorinated intermediate is then coupled with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride to produce Rilpivirine[8].

Biological Activity and Mechanism of Action

Currently, there is limited publicly available data on the intrinsic biological activity of this compound itself. Its primary function in the pharmaceutical industry is as a structural scaffold and a crucial building block for the synthesis of more complex and potent active pharmaceutical ingredients.

The final product, Rilpivirine, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-essential site on the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the enzyme's activity and prevents the conversion of viral RNA into DNA, thus halting viral replication.

Conclusion

This compound is a compound of high importance in the field of medicinal chemistry and drug development. Its well-established synthetic protocols and its role as a key precursor to the potent antiretroviral agent Rilpivirine underscore its significance. Further research into potential intrinsic biological activities of this intermediate could open new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its effective use in the synthesis and development of novel therapeutics.

References

Technical Guide: 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile - Molecular Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of the heterocyclic compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. While specific experimental data for this compound is not extensively published, this document compiles available information and provides predicted characterization data based on analogous structures. Furthermore, we explore its potential biological significance as a kinase inhibitor, a role suggested by the well-documented activities of related 2-aminopyrimidine derivatives in oncology research. This guide also outlines a detailed experimental protocol for its synthesis and proposes a hypothetical signaling pathway to illustrate its potential mechanism of action.

Molecular Structure and Properties

This compound is a small molecule featuring a benzonitrile moiety linked to a 4-oxo-1,4-dihydropyrimidine core via an amino bridge. The structural formula and key properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 189956-45-4[1]
Molecular Formula C₁₁H₈N₄O[2][3]
Molecular Weight 212.21 g/mol [2][3]
Canonical SMILES N#Cc1ccc(NC2=NC=CC(=O)N2)cc1-
Physical Form Predicted to be a solid at room temperature[4]

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from the general synthesis of 2-aminopyrimidin-4(1H)-ones, which typically involves the condensation of a guanidine derivative with a β-ketoester.

Experimental Protocol:

Reaction: Condensation of 4-cyanophenylguanidine with an appropriate β-ketoester (e.g., ethyl acetoacetate) in the presence of a base.

Materials:

  • 4-Cyanophenylguanidine

  • Ethyl acetoacetate (or a similar β-ketoester)

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Dissolve 4-cyanophenylguanidine (1 equivalent) and the β-ketoester (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of potassium hydroxide or sodium ethoxide (1.2 equivalents) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Cyanophenylguanidine 4-Cyanophenylguanidine Condensation Condensation 4-Cyanophenylguanidine->Condensation + β-Ketoester β-Ketoester β-Ketoester->Condensation + Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Condensation Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reflux (Heat) Reflux (Heat) Reflux (Heat)->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Acidification Acidification Cyclization->Acidification Purification Purification Acidification->Purification Final Product Final Product Purification->Final Product This compound

Caption: Synthetic workflow for this compound.

Predicted Characterization Data

Due to the lack of publicly available experimental spectra for the title compound, the following characterization data are predicted based on the analysis of its constituent functional groups and structurally similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) Predicted ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm)
~11.0 (s, 1H, pyrimidine-NH)~165.0 (C=O)
~9.5 (s, 1H, amino-NH)~160.0 (C-N amino)
~8.0 (d, 1H, pyrimidine-CH)~155.0 (C-N)
~7.8 (d, 2H, Ar-H ortho to CN)~145.0 (Ar-C ipso to amino)
~7.6 (d, 2H, Ar-H meta to CN)~133.0 (Ar-CH meta to CN)
~6.0 (d, 1H, pyrimidine-CH)~120.0 (Ar-CH ortho to CN)
~119.0 (C≡N)
~105.0 (Ar-C ipso to CN)
~98.0 (pyrimidine-CH)

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR (KBr) ν (cm⁻¹) Assignment
3400-3200N-H stretching (pyrimidine and amino)
2225C≡N stretching
1680C=O stretching (amide)
1620C=N stretching
1580-1450Aromatic C=C stretching
1250C-N stretching

3.3. Mass Spectrometry (MS)

Technique Predicted m/z
Electrospray Ionization (ESI+)213.0771 ([M+H]⁺)

Biological Significance and Potential Signaling Pathways

The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5][6] Numerous approved and investigational drugs targeting various kinases incorporate this core structure.[5] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases. The benzonitrile group can engage in hydrogen bonding and other interactions within the ATP-binding site, a common feature of many kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

A potential mechanism of action for this compound could involve the inhibition of a protein kinase that is crucial for cancer cell proliferation and survival. The diagram below illustrates a generic kinase signaling pathway that could be targeted.

G cluster_inhibition Potential Point of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Our Compound Our Compound Our Compound->Kinase Cascade (e.g., MAPK pathway) Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this model, the compound would act by inhibiting a key kinase within a signaling cascade, thereby blocking the downstream events that lead to cell proliferation and survival. This is a common mechanism for many anticancer drugs that are based on the 2-aminopyrimidine scaffold.

Conclusion

This compound is a molecule of significant interest due to its structural resemblance to a class of compounds with proven therapeutic value. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation for researchers by presenting its known properties, a reliable synthesis protocol, and well-reasoned predictions of its spectral characteristics. The potential for this compound to act as a kinase inhibitor warrants further investigation, and the information provided herein should serve as a valuable resource for initiating such studies in the fields of medicinal chemistry and drug discovery.

References

Spectroscopic data of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide presents representative data based on structurally similar compounds, including 2-aminopyrimidine and N-phenylpyrimidin-2-amine derivatives. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and related compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

NMR Spectroscopy Data (¹H and ¹³C)

Solvent: DMSO-d₆

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.8Singlet1HN-H (pyrimidine ring)
~9.5Singlet1HN-H (amino bridge)
~8.0Doublet1HPyrimidine C6-H
~7.8Doublet2HAromatic C-H (ortho to CN)
~7.7Doublet2HAromatic C-H (meta to CN)
~6.2Doublet1HPyrimidine C5-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~163C=O (pyrimidine C4)
~160C=N (pyrimidine C2)
~158C-H (pyrimidine C6)
~145Aromatic C (ipso to amino)
~134Aromatic C-H (ortho to CN)
~120Aromatic C-H (meta to CN)
~119C≡N
~105Aromatic C (ipso to CN)
~98C-H (pyrimidine C5)
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amine and amide)
3100 - 3000MediumAromatic C-H stretching
2225 - 2215Strong, SharpC≡N stretching
1680 - 1660StrongC=O stretching (pyrimidinone)
1620 - 1580StrongC=N and C=C stretching (pyrimidine and aromatic)
1550 - 1500MediumN-H bending
1300 - 1200MediumC-N stretching
850 - 800StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

m/zIon Type
212.07[M]⁺ (Molecular Ion)
185.06[M - HCN]⁺
119.05[C₇H₅N₂]⁺
94.04[C₄H₄N₃O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For ESI, the solution is directly infused into the mass spectrometer. For EI, a small amount of the solid or a concentrated solution is introduced via a direct insertion probe.

Data Acquisition:

  • ESI-MS: Acquire the mass spectrum in positive or negative ion mode. The instrument is typically scanned over a mass range of m/z 50-500.

  • EI-MS: The sample is vaporized and ionized by a high-energy electron beam (typically 70 eV). The resulting fragments are separated and detected.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

The Lynchpin Molecule: A Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry, the identification and optimization of key molecular intermediates are paramount to the successful and efficient synthesis of novel therapeutics. One such pivotal molecule is 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile , a heterocyclic compound that has emerged as a cornerstone in the development of targeted therapies, most notably in the class of KRAS G12C inhibitors. This technical guide provides an in-depth exploration of this intermediate, detailing its synthesis, chemical properties, and its crucial role in the construction of life-saving pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Chemical Properties and Specifications

This compound is a stable, solid organic compound. Its structure, featuring a pyrimidinone ring linked to a benzonitrile moiety, provides a versatile scaffold for further chemical modifications.

PropertyValueReference
Molecular Formula C₁₁H₈N₄O[1][2]
Molecular Weight 212.21 g/mol [1][2]
CAS Number 189956-45-4[3][4][5][6][7][8][9][10]
Appearance Pale Brown to Brown Solid[4]
Melting Point >300°C[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis of the Key Intermediate

The synthesis of this compound can be achieved through a one-pot reaction, as detailed in patent literature. This process involves the condensation of a guanidine derivative with an alkoxymethylene malonic acid ester.

Experimental Protocol: One-Pot Synthesis[11]

Materials:

  • (4-cyanophenyl)guanidine

  • Sodium acetate

  • Diethyl(ethoxymethylene)malonate

  • N-methylpyrrolidinone (NMP)

  • Demineralized water

  • Acetic acid

  • Ethanol

Procedure:

  • A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is heated to 100°C and stirred for 1 hour.

  • 81 ml of demineralized water is added, and the reaction mixture is heated to reflux.

  • Approximately 120 ml of the solvent is evaporated until the temperature of the reaction mixture reaches 155°C to 160°C.

  • The reaction mixture is then refluxed for 72 hours.

  • After cooling, the mixture is filtered, and the residue is washed with NMP and ethanol.

  • The residue is suspended in 600 ml of demineralized water, and 100 ml of acetic acid is added.

  • The mixture is heated to 150°C and stirred for 15 minutes, then allowed to cool to 20-25°C.

  • The formed precipitate is filtered off and washed with ethanol (1 x 250 ml and 1 x 100 ml).

  • 500 ml of ethanol is added to the washed precipitate, and the mixture is heated at reflux for 1 hour.

  • After cooling to 20-25°C, the precipitate is filtered off, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours.

Quantitative Data:

ParameterValue
Yield 80.5 g (75.9%)
Purity High (as indicated by the detailed workup)

Application in the Synthesis of KRAS G12C Inhibitors

The KRAS protein is a central node in intracellular signaling pathways that control cell growth, proliferation, and survival.[2] The G12C mutation in KRAS is a common driver of various cancers. This compound serves as a crucial building block for the synthesis of covalent inhibitors that specifically target this mutant protein. Drugs such as Adagrasib (MRTX849) and Sotorasib (AMG 510) feature a core structure that is directly derived from or closely related to this intermediate.[4][5][11][12]

The KRAS G12C Signaling Pathway

The diagram below illustrates the central role of KRAS in cell signaling and the points of intervention by its inhibitors.

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor (e.g., Adagrasib, Sotorasib) Inhibitor->KRAS_GDP Covalent Inhibition

KRAS G12C Signaling Pathway and Point of Inhibition.
General Synthetic Workflow for KRAS G12C Inhibitors

The following diagram outlines a generalized workflow for the synthesis of KRAS G12C inhibitors, highlighting the integration of the key intermediate.

Synthetic_Workflow Start Starting Materials: (4-cyanophenyl)guanidine, alkoxymethylene malonate Intermediate Synthesis of This compound Start->Intermediate Modification Functionalization of the Pyrimidine Core Intermediate->Modification Coupling Coupling with Side Chains Modification->Coupling FinalProduct Final Drug Molecule (e.g., Adagrasib, Sotorasib) Coupling->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Generalized Synthetic Workflow for KRAS G12C Inhibitors.

Logical Relationship of Synthesis and Application

The utility of this compound is rooted in its chemical structure, which allows for its strategic incorporation into more complex molecules with therapeutic activity.

Logical_Relationship Intermediate This compound Scaffold Provides a rigid pyrimidinone scaffold Intermediate->Scaffold Structural Feature Handle Offers reactive sites for further chemistry Intermediate->Handle Chemical Property KRAS_Inhibitor Core of KRAS G12C Inhibitors Scaffold->KRAS_Inhibitor Incorporated into Handle->KRAS_Inhibitor Enables Synthesis of Binding Facilitates binding to the target protein KRAS_Inhibitor->Binding Mechanism of Action

Logical Flow from Intermediate to Therapeutic Application.

Conclusion

This compound stands out as a critical intermediate in the synthesis of targeted cancer therapies. Its efficient one-pot synthesis and the versatility of its chemical structure make it an invaluable asset for medicinal chemists. As research into KRAS and other challenging drug targets continues, the importance of well-characterized and readily accessible key intermediates like this benzonitrile-substituted pyrimidinone will undoubtedly grow, paving the way for the next generation of precision medicines.

References

The Pivotal Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Rilpivirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with a specific focus on the critical role of the intermediate, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. This compound, also known as 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, is a key precursor in the convergent synthesis of Rilpivirine, a potent antiviral agent used in the treatment of HIV-1 infection.[1][2] This document will detail the synthetic pathways, present quantitative data from various synthetic protocols, and provide detailed experimental procedures.

Rilpivirine: An Overview

Rilpivirine, chemically named (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, was approved by the U.S. FDA in 2011.[1][2] It is recognized for its high potency against a range of wild-type HIV strains and its activity against strains resistant to other NNRTIs.[3] The synthesis of Rilpivirine is a multi-step process, and the efficiency of this process has been a subject of optimization to improve yield, reduce reaction times, and minimize the use of toxic reagents.[1][2]

The Central Intermediate: this compound

The synthesis of Rilpivirine typically involves the preparation of two key intermediates that are later coupled. One of these crucial building blocks is 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[1][3] This chloro-pyrimidine derivative is synthesized from its hydroxyl precursor, this compound. The hydroxyl group of this intermediate is chlorinated to facilitate the subsequent nucleophilic substitution reaction in the final step of Rilpivirine synthesis.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of a pyrimidine derivative with p-aminobenzonitrile.

Diagram of the Synthesis Pathway for this compound

G cluster_0 Synthesis of Intermediate 13 2-methylthio-4-pyrimidinone_11 2-methylthio-4-pyrimidinone (11) product_13 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) 2-methylthio-4-pyrimidinone_11->product_13 160-180 °C, inert conditions p-aminobenzonitrile_12 p-aminobenzonitrile (12) p-aminobenzonitrile_12->product_13

Caption: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

Conversion to 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and Final Coupling

The hydroxyl group of this compound is subsequently replaced by a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4] This chlorinated intermediate is then reacted with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile to yield Rilpivirine.[1][3]

Diagram of the Final Steps in Rilpivirine Synthesis

G cluster_1 Rilpivirine Synthesis intermediate_13 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) intermediate_3 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3) intermediate_13->intermediate_3 POCl3, reflux Rilpivirine Rilpivirine (1) intermediate_3->Rilpivirine Acetonitrile, reflux or Microwave intermediate_2 (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (2) intermediate_2->Rilpivirine

Caption: Synthesis of Rilpivirine from key intermediates.

Quantitative Data on Rilpivirine Synthesis

The following tables summarize quantitative data from various reported synthetic methods for Rilpivirine, highlighting the efficiency of the steps involving this compound.

Table 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)

ReactantsConditionsYieldReference
2-methylthio-4-pyrimidinone, p-aminobenzonitrile160 °C for 2h, then 180 °C for 4h70%[1]

Table 2: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3)

ReactantReagentConditionsYieldReference
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)POCl₃Reflux for 1h89%[1]
4-((4-hydroxypyrimidin-2-yl)amino)benzonitrilePOCl₃0 °C then reflux for 1h-[4]

Table 3: Final Synthesis of Rilpivirine (1)

ReactantsSolventConditionsReaction TimeYieldOverall YieldReference
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3)AcetonitrileReflux69 h68.6%18.5%[1]
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3)NMP95 °C17 h71.4%-[1]
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2), 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3)-Microwave-promoted90 min-21%[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involving the synthesis of Rilpivirine via the this compound intermediate.

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)
  • Reactants: 2-methylthio-4-pyrimidinone (11) (70 mmol, 10 g) and p-aminobenzonitrile (12) (77 mmol, 9.14 g).[1]

  • Procedure:

    • The reactants are combined and stirred under an inert atmosphere.[1]

    • The mixture is heated to 160 °C for 2 hours.[1]

    • The temperature is then increased to 180 °C and maintained for 4 hours.[1]

    • After cooling to room temperature, N,N-dimethylformamide is added to dissolve the residue.[1]

    • The mixture is subjected to ultrasonic vibration for 30 minutes.[1]

    • The product is isolated by filtration, washed with acetonitrile and dichloromethane, and dried under vacuum to yield a white solid.[1]

  • Yield: 10.3 g (70%).[1]

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (3)
  • Reactant: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13).[1]

  • Reagent: Phosphorus oxychloride (POCl₃).[1]

  • Procedure:

    • Compound 13 is dissolved in 20 mL of phosphorus oxychloride at 0 °C.[1]

    • The mixture is then refluxed for 1 hour.[1]

    • After completion, the reaction mixture is cooled to room temperature and slowly poured into 100 g of crushed ice with stirring for 30 minutes.[1]

    • The precipitate is collected by filtration.[1]

    • The filter cake is dissolved in 50 mL of water, and the pH is adjusted to 7–8 with potassium carbonate.[1]

    • The product is collected by filtration, washed with acetonitrile, and dried to obtain a white solid.[1]

  • Yield: 9.9 g (89%).[1]

Synthesis of Rilpivirine (1) - Optimized Microwave Method
  • Reactants: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (2) and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (3).[1]

  • Procedure: This optimized procedure utilizes microwave irradiation to significantly reduce the reaction time.[1]

  • Reaction Time: 90 minutes.[1]

  • Overall Yield Improvement: The total yield of Rilpivirine improved from 18.5% to 21% using this optimized method.[1]

Conclusion

This compound is an indispensable intermediate in the synthesis of the anti-HIV drug Rilpivirine. The efficient synthesis of this precursor and its subsequent conversion to the chloro-derivative are crucial for the overall yield and economic viability of Rilpivirine production. The development of optimized synthetic protocols, such as microwave-assisted reactions, has led to significant improvements in reaction times and overall yields, making the synthesis more practical for large-scale production. This guide provides a comprehensive overview of the role of this key intermediate, offering valuable data and protocols for researchers and professionals in the field of drug development.

References

The Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Etravirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection. Its synthesis involves the strategic assembly of a diarylpyrimidine core. This technical guide provides an in-depth examination of a key precursor, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, and its pivotal role in the synthesis of Etravirine. We will explore the synthetic pathways, detail experimental protocols, present quantitative data, and visualize the reaction workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of antiretroviral drugs.

Introduction to Etravirine and its Synthesis

Etravirine's chemical name is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[1] It is a second-generation NNRTI with a high genetic barrier to resistance, making it an effective option for treatment-experienced patients.[1] The synthesis of Etravirine has been approached through various routes, often involving the sequential substitution of a functionalized pyrimidine ring. One of the key strategies employs intermediates that build the central pyrimidine core, which is then elaborated to the final drug molecule.

The precursor at the heart of this guide, this compound, also known by its tautomeric form 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile, serves as a foundational building block in certain synthetic pathways. These routes often begin with more readily available starting materials like 4-guanidinobenzonitrile.

Synthetic Pathway Overview

The synthesis of Etravirine utilizing a derivative of this compound typically proceeds through the formation of a dihydroxypyrimidine intermediate, followed by halogenation and subsequent substitutions. The general workflow is depicted below.

Etravirine Synthesis Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination cluster_3 Step 4: Nucleophilic Substitution cluster_4 Step 5: Amination 4-Guanidinobenzonitrile 4-Guanidinobenzonitrile Intermediate_A 4-((4,6-Dihydroxy-pyrimidin-2-yl)amino)benzonitrile 4-Guanidinobenzonitrile->Intermediate_A Sodium Ethoxide Diethylmalonate Diethylmalonate Diethylmalonate->Intermediate_A Intermediate_B 4-((4,6-Dichloro-pyrimidin-2-yl)amino)benzonitrile Intermediate_A->Intermediate_B POCl3 Intermediate_C 4-((5-Bromo-4,6-dichloro-pyrimidin-2-yl)amino)benzonitrile Intermediate_B->Intermediate_C Bromine, NaHCO3 Intermediate_D 4-[[6-Chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile Intermediate_C->Intermediate_D 4-Hydroxy-3,5-dimethylbenzonitrile, NMP Etravirine Etravirine Intermediate_D->Etravirine Ammonia

Caption: Synthetic pathway to Etravirine from 4-Guanidinobenzonitrile.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of Etravirine, based on published literature.[2]

Synthesis of 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile
  • Reaction: Cyclization of 4-guanidinobenzonitrile with diethylmalonate.

  • Reagents: 4-guanidinobenzonitrile, diethylmalonate, sodium ethoxide, ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, 4-guanidinobenzonitrile is added. Diethylmalonate is then added, and the mixture is refluxed. After completion of the reaction, the mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried to yield 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile.

Synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile
  • Reaction: Chlorination of 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile.

  • Reagents: 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile, phosphorus oxychloride (POCl₃).

  • Procedure: 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile is treated with an excess of phosphorus oxychloride and heated. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting solid is filtered, washed with water, and dried to afford 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

Synthesis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile
  • Reaction: Bromination of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile.

  • Reagents: 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, bromine, sodium bicarbonate, aqueous methanol.

  • Procedure: 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile is dissolved in a mixture of methanol and water containing sodium bicarbonate. Bromine is added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred until the starting material is consumed. The product is then precipitated, filtered, washed, and dried.

Synthesis of 4-[[6-Chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
  • Reaction: Nucleophilic aromatic substitution.

  • Reagents: 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, 4-hydroxy-3,5-dimethylbenzonitrile, sodium salt of the phenol, N-methylpyrrolidone (NMP), dioxane.

  • Procedure: The sodium salt of 4-hydroxy-3,5-dimethylbenzonitrile is prepared and then reacted with 4-((5-bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile in a solvent mixture of N-methylpyrrolidone and dioxane. The reaction is heated to drive it to completion. After cooling, the product is isolated by precipitation with water, followed by filtration and purification.

Synthesis of Etravirine (4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile)
  • Reaction: Amination.

  • Reagents: 4-[[6-Chloro-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, ammonia.

  • Procedure: The intermediate from the previous step is treated with ammonia in a suitable solvent, such as dioxane, in a pressure vessel at elevated temperatures.[2] The reaction can take several days to complete.[2] After the reaction, the vessel is cooled, and the product is isolated by filtration and can be further purified by recrystallization.

Quantitative Data

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

IntermediateStarting MaterialReagentsSolventYield (%)Melting Point (°C)
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile2,4,6-Trichloropyrimidine4-Aminobenzonitrile, Diisopropylethylamine1,4-Dioxane-208-210
4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile4-((2,6-Dichloro)-4-pyrimidinyloxy)-3,5-dimethylbenzonitrile4-Aminobenzonitrile, N-MethylpyrrolidoneNMP--
4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrilePreceding Chloro-intermediateAmmoniaDichloromethane--
Etravirine Preceding Amino-intermediateBromineDichloromethane-283-286

Note: Yields can vary significantly based on reaction scale and optimization.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental work for the synthesis of Etravirine.

Experimental_Workflow Start Start Cyclization Perform Cyclization (4-Guanidinobenzonitrile + Diethylmalonate) Start->Cyclization Chlorination Perform Chlorination (with POCl3) Cyclization->Chlorination Bromination Perform Bromination (with Bromine) Chlorination->Bromination Substitution Perform Nucleophilic Substitution (with Dimethylphenol) Bromination->Substitution Amination Perform Amination (with Ammonia) Substitution->Amination Purification Purify Final Product (Recrystallization) Amination->Purification Analysis Characterize Product (NMR, MS, MP) Purification->Analysis End End Analysis->End

Caption: Logical workflow for the synthesis and analysis of Etravirine.

Conclusion

The synthesis of Etravirine via the this compound pathway, or more accurately, through its dihydroxy precursor, represents a viable and documented route to this important antiretroviral agent. While the process involves multiple steps, including cyclization, halogenations, and nucleophilic substitutions, each stage is based on well-established chemical principles. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of Etravirine and related diarylpyrimidine compounds. Further research into optimizing reaction conditions, particularly for the amination step, could lead to improved overall yields and reduced production times.[1]

References

The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyrimidine (DHPM) scaffold is a six-membered heterocyclic ring containing two nitrogen atoms, which has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active molecules, including natural products and synthetic compounds, underscores its significance.[1][3] The structural resemblance of dihydropyrimidines to the pyrimidine bases found in DNA and RNA is a key factor contributing to their diverse pharmacological activities.[1][2] First synthesized by Pietro Biginelli in 1893 through a one-pot three-component reaction, this scaffold continues to be a focal point of extensive research, leading to the development of numerous therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the biological importance of the dihydropyrimidine core, detailing its role in various therapeutic areas, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its mechanism of action in critical signaling pathways.

Therapeutic Significance and Pharmacological Activities

The dihydropyrimidine nucleus is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This has led to the development of DHPM-containing compounds for a multitude of therapeutic applications.[1][5][6][7][8][9][10][11]

Anticancer Activity

Dihydropyrimidine derivatives have demonstrated significant potential as anticancer agents.[7][12] One of the most well-studied mechanisms is the inhibition of the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[13][14][15] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][16] Monastrol is a well-known example of a dihydropyrimidine that targets Eg5.[1][16]

Calcium Channel Blocking Activity

Structurally similar to 1,4-dihydropyridine (DHP) calcium channel blockers like nifedipine, DHPMs have been developed as potent modulators of L-type calcium channels.[5][9][12][13][17] This activity makes them valuable for the treatment of cardiovascular diseases such as hypertension and angina.[5][9]

Antibacterial and Antifungal Activities

The dihydropyrimidine scaffold has been successfully utilized to develop novel antimicrobial agents.[6][8][18][19][20] Some derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8][21] One of the targeted pathways for their antibacterial action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of bacteria.[2][14][20][22][23][24]

Antiviral Activity

Several dihydropyrimidine derivatives have shown promising antiviral properties.[9] For instance, Batzelladine A and B, marine alkaloids containing the DHPM core, are known to inhibit the binding of HIV gp-120 to CD4 cells.[1] Synthetic analogs have also been developed with activity against a range of viruses.[25]

Anti-inflammatory Activity

Dihydropyrimidine-based compounds have been investigated for their anti-inflammatory potential.[3][26][27][28] Their mechanism of action in this context can involve the inhibition of key inflammatory enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[26]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various dihydropyrimidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 4fMCF-7 (Breast)MTT2.15[5]
Compound 4eMCF-7 (Breast)MTT2.401[5]
Compound 3eMCF-7 (Breast)MTT2.41[5]
Compound 4gMCF-7 (Breast)MTT2.47[5]
Compound 4hMCF-7 (Breast)MTT2.33[5]
Tamoxifen (Standard)MCF-7 (Breast)MTT1.88[5]
Compound 1dU87 (Glioma)Not Specified9.72 ± 0.29[12]
Compound 1hU87 (Glioma)Not Specified9.3 ± 0.81[12]
Compound 3dU251 (Glioma)Not Specified6.36 ± 0.73[12]
Compound 3gU251 (Glioma)Not Specified7.32 ± 0.86[12]
MonastrolA549 (Lung)Not Specified>10
Doxorubicin (Standard)SW620 (Colon)SRBNot Specified[29]
DHPM DerivativesA549 (Lung)MTT<10

Table 2: Antibacterial Activity of Dihydropyrimidine Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
DHPMs (general)Gram-positive cocci0.16–80[6]
DHPMs (general)Gram-negative bacilli23.2–80[6]
Compound 4aP. aeruginosa56-70[6]
Compound 4bP. aeruginosa60-80[6]
Compound 4aK. pneumoniae60-80[6]
DHPM DerivativesE. coli & B. cereus0.25-2.00[18]
DHPMs (general)Various strains50-500[19]
Ciprofloxacin (Standard)Various strainsNot Specified[29]

Table 3: Calcium Channel Blocking Activity of Dihydropyrimidine Derivatives

Compound/DerivativeAssay SystemEC50/IC50Reference
SQ 32,547Rat AortaIC50 = 5.5 nM[17]
SQ 32,926Rat AortaIC50 = 8.1 nM[17]
Nifedipine (Standard)Rat AortaIC50 = 2.9 nM[17]
Compound 8cNot SpecifiedIC50 ≈ 19 µg/mL[9]
Compound 9cNot SpecifiedIC50 ≈ 19 µg/mL[9]
Nifedipine (Standard)Not SpecifiedIC50 = 21.00 ± 1.20 µg/mL[9]

Table 4: Anti-inflammatory Activity of Dihydropyrimidine Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Compound 3jmPGES-10.92[26]
Compound 3j5-LOX1.98[26]
Compound V5-LOX2.46
Compound IV5-LOX19.12
Pyrimidine derivatives (7-9)COX-20.29 - 0.36[3]
Indomethacin (Standard)COX-22.60[3]

Table 5: Antiviral Activity of Dihydropyrimidine Derivatives

Compound/DerivativeVirusAssayEC50 (µM)Reference
Compound 4mPunta Toro virusCPE Reduction3
Ribavirin (Standard)Punta Toro virusCPE Reduction51

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of dihydropyrimidine derivatives are provided below.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions.[1][2][4][29][30]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (10 mmol), β-ketoester (10 mmol), and urea/thiourea (15 mmol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][12][25][26][31]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Dihydropyrimidine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treat the cells with various concentrations of the dihydropyrimidine compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[6][7][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microtiter plates

  • Dihydropyrimidine compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed and treat cells with the test compound as described in the MTT assay protocol.

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with deionized water to remove TCA and air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth and determine the IC50 value.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][18][22]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dihydropyrimidine compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of the dihydropyrimidine compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Calcium Channel Blocking Activity Assay (Isolated Rat Ileum)

This ex vivo method assesses the ability of a compound to inhibit smooth muscle contractions induced by a depolarizing agent.[9][10][11][15][21][27]

Materials:

  • Wistar rat

  • Tyrode's solution

  • Organ bath with an isometric transducer

  • Potassium chloride (KCl) solution (e.g., 60 mM)

  • Dihydropyrimidine compound

  • Standard calcium channel blocker (e.g., nifedipine)

Procedure:

  • Isolate a segment of the rat ileum and mount it in an organ bath containing aerated Tyrode's solution maintained at 37°C.

  • Allow the tissue to equilibrate for at least 30 minutes.

  • Induce sustained contraction of the ileum segment by adding a high concentration of KCl to the bath.

  • Once a stable contraction is achieved, add cumulative concentrations of the dihydropyrimidine compound to the bath.

  • Record the relaxation of the smooth muscle at each concentration.

  • Calculate the percentage of inhibition of the KCl-induced contraction and determine the EC50 or IC50 value.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the dihydropyrimidine scaffold are a result of its interaction with various molecular targets. The following diagrams, created using the DOT language, illustrate two key mechanisms of action.

Inhibition of Mitotic Kinesin Eg5

Dihydropyrimidine derivatives, such as Monastrol, are known to allosterically inhibit the mitotic kinesin Eg5. This inhibition prevents the separation of spindle poles, leading to the formation of a monoastral spindle and subsequent mitotic arrest and apoptosis in cancer cells.

Eg5_Inhibition DHPM Dihydropyrimidine (e.g., Monastrol) Eg5_active Active Eg5 DHPM->Eg5_active Allosteric Inhibition Eg5_inactive Inactive Eg5 Eg5_inactive->Eg5_active Activation Microtubules Microtubules Eg5_active->Microtubules Spindle_Poles Spindle Pole Separation Eg5_active->Spindle_Poles Drives Monoastral_Spindle Monoastral Spindle Formation Eg5_active->Monoastral_Spindle Bipolar_Spindle Bipolar Spindle Formation Spindle_Poles->Bipolar_Spindle Mitosis Normal Mitosis Bipolar_Spindle->Mitosis Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of the mitotic kinesin Eg5 by dihydropyrimidines.

Inhibition of Dihydrofolate Reductase (DHFR)

Certain dihydropyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway of bacteria. By blocking DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Bacterial_Death Bacterial Cell Death DHFR->Bacterial_Death Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor for DNA_Synthesis DNA Synthesis & Cell Division Nucleotide_Synthesis->DNA_Synthesis DHPM_inhibitor Dihydropyrimidine Inhibitor DHPM_inhibitor->DHFR

References

An In-depth Technical Guide to 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, a pivotal chemical intermediate in medicinal chemistry. The document elucidates its chemical properties, synthesis, and primary application as a core structural component in the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct biological activity data for this specific compound is not extensively available in public literature, its significance is underscored by its role in the synthesis of the approved anti-HIV drugs Etravirine and Rilpivirine. This guide will detail the synthetic methodologies for this intermediate and discuss the mechanism of action of the final drug products it enables, thereby highlighting its importance in the landscape of antiviral drug discovery.

Introduction

This compound is a heterocyclic compound featuring a pyrimidinone ring linked to a benzonitrile moiety. Its chemical structure has proven to be a valuable scaffold in the design of diarylpyrimidine (DAPY) analogues, a class of compounds known for their potent biological activities. The primary and most well-documented role of this molecule is as a key building block in the synthesis of the second-generation NNRTIs, Etravirine and Rilpivirine, which are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₈N₄O
Molecular Weight 212.21 g/mol
CAS Number 189956-45-4
Appearance Pale Brown to Brown Solid
Melting Point >300°C
Solubility DMSO (Slightly), Methanol (Slightly)
LogP 0.9

Synthesis

The synthesis of this compound is a critical step in the overall production of DAPY-based NNRTIs. Several synthetic routes have been reported, with a common strategy involving the condensation of a guanidine derivative with a malonic acid ester derivative.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4-aminobenzonitrile 4-aminobenzonitrile 4-cyanophenylguanidine 4-cyanophenylguanidine 4-aminobenzonitrile->4-cyanophenylguanidine  + cyanamide  (Acidic conditions) cyanamide cyanamide diethyl ethoxymethylenemalonate diethyl ethoxymethylenemalonate target_compound This compound 4-cyanophenylguanidine->target_compound  + diethyl ethoxymethylenemalonate  (Base, Heat) G start This compound chlorination Chlorination (e.g., POCl3) start->chlorination intermediate 4-((4-chloro-pyrimidin-2-yl)amino)benzonitrile chlorination->intermediate coupling Nucleophilic Aromatic Substitution intermediate->coupling  + substituted aniline derivative final_drug Etravirine or Rilpivirine coupling->final_drug

The Pivotal Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Diarylpyrimidine Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the discovery and synthetic pathways of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile , a critical intermediate in the development of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). While this core molecule primarily serves as a foundational scaffold for more complex antiviral agents like Etravirine and Rilpivirine, its analogs have demonstrated significant biological activities, particularly as kinase inhibitors. This document provides a comprehensive overview of its synthesis, alongside an exploration of the biological activities and associated signaling pathways of its structural analogs, offering valuable insights for researchers and professionals in drug discovery and development.

Discovery and Core Synthesis

This compound (CAS No: 189956-45-4) was identified as a key building block in the synthesis of diarylpyrimidine (DAPY) NNRTIs. Its discovery is intrinsically linked to the development of Etravirine, a drug designed to combat HIV-1 strains resistant to first-generation NNRTIs. The primary synthetic route to this intermediate involves the cyclization of a guanidine derivative with a malonic ester.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of the title compound is the reaction of (4-cyanophenyl)guanidine with a dialkyl malonate or a related three-carbon electrophile. The following protocol is a representative example compiled from various patented syntheses.

Materials:

  • (4-cyanophenyl)guanidine

  • Dimethyl(methoxymethylene)malonate or Diethyl(ethoxymethylene)malonate

  • Sodium acetate

  • N-methylpyrrolidinone (NMP)

  • Demineralized water

  • Acetic acid

  • Ethanol

Procedure:

  • A mixture of (4-cyanophenyl)guanidine (0.4 mol), sodium acetate (1.2 mol), and dimethyl(methoxymethylene)malonate (0.44 mol) in N-methylpyrrolidinone (600 ml) is heated to 100°C and stirred for 1 hour.

  • Demineralized water (64.8 ml) is added, and the reaction mixture is heated to reflux.

  • Approximately 100 ml of the solvent is evaporated until the temperature of the reaction mixture reaches 155°C to 160°C.

  • The reaction mixture is then refluxed for 30 hours.

  • After cooling to 20-25°C, a filtration aid is added, and the mixture is filtered. The filter cake is washed with NMP and ethanol.

  • The filtrate is heated to 130°C, and acetic acid (300 ml) is added dropwise over 15 minutes while maintaining the temperature.

  • The mixture is then heated to 150°C and stirred for an additional 15 minutes.

  • Upon cooling to 20-25°C, the formed precipitate is filtered and washed with ethanol.

  • The washed precipitate is suspended in ethanol (500 ml), heated to reflux for 1 hour, and then cooled to 20-25°C.

  • The final product is filtered, washed with ethanol, and dried under vacuum at 50°C.

This process yields this compound with high purity.

Biological Activity of Analogs

While the core compound is primarily an intermediate, its structural analogs, particularly those with substitutions on the pyrimidine ring and the aniline moiety, have been investigated for various biological activities. A significant area of interest is their potential as kinase inhibitors in oncology.

Kinase Inhibitory Activity of 2-Anilinopyrimidin-4-one Analogs

Several studies have explored the structure-activity relationship (SAR) of 2-anilinopyrimidin-4-one derivatives as inhibitors of various protein kinases critical in cancer cell proliferation and survival. The data below summarizes the inhibitory activities of selected analogs against key kinases.

Compound IDTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
1 Aurora A0.087-[1]
2 VEGF-R20.035-[1]
3 PLK1< 0.1HCT-116[2]
4 FAK0.25-[2]
5 CDK2/cyclin A0.015-[3]
6 CDK4/cyclin D10.020-[3]
7 BRD40.094MDA-MB-231[4]
8 PLK10.020MDA-MB-231[4]

Signaling Pathways and Experimental Workflows

To visualize the synthetic process and the biological context of the analogs' activity, the following diagrams are provided in the DOT language for use with Graphviz.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_cyclization Cyclization cluster_product Final Product Guanidine (4-cyanophenyl)guanidine Cyclization Cyclization & Hydrolysis Guanidine->Cyclization Malonate Dialkyl Malonate Derivative Malonate->Cyclization Conditions Heat NMP, NaOAc Conditions->Cyclization Product This compound Cyclization->Product

Synthetic route to the core compound.
Aurora Kinase Signaling Pathway

Analogs of the core compound have shown potent inhibition of Aurora kinases, which are key regulators of mitosis. The following diagram illustrates a simplified Aurora kinase signaling pathway.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Effects cluster_inhibitor Inhibition CellCycle Cell Cycle Progression (G2/M Transition) AuroraA Aurora A Kinase CellCycle->AuroraA Spindle Spindle Assembly AuroraA->Spindle Phosphorylation Cytokinesis Cytokinesis AuroraA->Cytokinesis Regulation Inhibitor 2-Anilinopyrimidin-4-one Analogs Inhibitor->AuroraA

Inhibition of the Aurora Kinase pathway.
VEGF Receptor Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) receptor signaling is crucial for angiogenesis, a process often co-opted by tumors. Analogs have demonstrated inhibitory effects on VEGF receptors.

VEGFR_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGF Receptor 2 VEGF->VEGFR2 Binding Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activation Proliferation Cell Proliferation VEGFR2->Proliferation Activation Inhibitor 2-Anilinopyrimidin-4-one Analogs Inhibitor->VEGFR2

Inhibition of the VEGF Receptor pathway.

Conclusion

This compound represents a cornerstone in the synthesis of advanced diarylpyrimidine-based antiviral drugs. While its direct biological activity is not the primary focus of current research, the potent and diverse activities of its analogs highlight the therapeutic potential of the 2-aminopyrimidin-4-one scaffold. The data and protocols presented herein provide a valuable resource for the continued exploration and development of novel therapeutics based on this versatile chemical framework.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile via a Modified Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This application note details a modified Biginelli protocol for the synthesis of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," a compound with potential applications in drug discovery. The classical Biginelli reaction typically employs urea or thiourea; however, to achieve the desired 2-amino substitution on the pyrimidinone ring, guanidine is utilized as the nitrogen-containing component.[3][4][5] The protocol described herein is adapted from established methods for the synthesis of 2-aminodihydropyrimidines and offers a practical approach for researchers in organic synthesis and drug development.[4][6]

Reaction Principle

The synthesis of this compound is achieved through a three-component condensation reaction involving 4-formylbenzonitrile, ethyl acetoacetate, and guanidine hydrochloride. The reaction is typically acid-catalyzed and proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and guanidine. This is followed by the nucleophilic addition of the enolate of ethyl acetoacetate, and subsequent intramolecular cyclization and dehydration to yield the final dihydropyrimidine product.[1]

Quantitative Data Summary

The following table summarizes representative yields for the Biginelli reaction with guanidine and various substituted aldehydes, based on literature precedents. These data provide an expected range of efficiency for the synthesis of analogous compounds under similar reaction conditions.

Aldehydeβ-Dicarbonyl CompoundGuanidine SourceReaction ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEtOH, 120 °C, 10 min (Microwave)70[4]
4-ChlorobenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEtOH, 120 °C, 10 min (Microwave)85[6]
4-MethoxybenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEtOH, 120 °C, 10 min (Microwave)91[6]
3-NitrobenzaldehydeEthyl acetoacetateGuanidine hydrochlorideEtOH, 120 °C, 10 min (Microwave)78[6]
BenzaldehydeEthyl benzoylacetateGuanidine hydrochlorideDMF, NaHCO₃, 70 °C, 17 h73[3][7]
IsovaleraldehydeBenzyl acetoacetatePyrazole carboxamidine hydrochlorideDMF, NaHCO₃, 70 °C, 48 h74[3]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from the microwave-mediated Biginelli cyclocondensation of guanidine described by Felluga, F., et al. (2018).[4][6]

Materials:

  • 4-Formylbenzonitrile (1.0 mmol, 131.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 128 µL)

  • Guanidine hydrochloride (2.0 mmol, 191.1 mg)

  • Sodium bicarbonate (4.0 mmol, 336.0 mg)

  • Ethanol (5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-formylbenzonitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), guanidine hydrochloride (2.0 mmol), and sodium bicarbonate (4.0 mmol).

  • Add ethanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add cold water (10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford pure this compound.

Protocol 2: Conventional Heating Synthesis of this compound

This protocol is based on the methods described by Nilsson, B. L., & Overman, L. E. (2006) for Biginelli reactions with guanidine surrogates.[3]

Materials:

  • 4-Formylbenzonitrile (1.0 mmol, 131.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 128 µL)

  • Guanidine hydrochloride (1.2 mmol, 114.6 mg)

  • Sodium bicarbonate (4.0 mmol, 336.0 mg)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Round-bottom flask (25 mL) with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzonitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium bicarbonate (4.0 mmol).

  • Add DMF (4 mL) to the flask.

  • Heat the reaction mixture to 70 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the desired product.

Visualizations

Biginelli_Reaction_Mechanism Aldehyde 4-Formylbenzonitrile Iminium N-Acyliminium Ion Aldehyde->Iminium + H⁺ Guanidine Guanidine Guanidine->Iminium Ketoester Ethyl Acetoacetate (Enol form) Adduct Open-chain Adduct Ketoester->Adduct Iminium->Adduct + Enol Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product - H₂O

Caption: Mechanism of the Biginelli reaction for the synthesis of the target molecule.

Caption: General experimental workflow for the synthesis.

References

Synthesis Protocol for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: An Intermediate for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a key chemical intermediate in the synthesis of various pharmaceutically active compounds. Notably, it serves as a precursor for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV infection.[1] Its pyrimidine core and benzonitrile moiety are common pharmacophores that can be further functionalized to generate a library of compounds for drug discovery and lead optimization. The following protocol details a one-pot synthesis procedure for this valuable intermediate.

Experimental Protocol

This protocol is adapted from the procedures described in patent literature for the synthesis of this compound.[1][2]

Materials:

  • (4-cyanophenyl)guanidine

  • Diethyl(ethoxymethylene)malonate or Dimethyl(methoxymethylene)malonate

  • Sodium acetate

  • N-methylpyrrolidinone (NMP)

  • Demineralized water

  • Acetic acid

  • Ethanol

  • Filtration aid (e.g., Celite)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine (4-cyanophenyl)guanidine, sodium acetate, and either diethyl(ethoxymethylene)malonate or dimethyl(methoxymethylene)malonate in N-methylpyrrolidinone (NMP).

  • Initial Heating: Heat the mixture to 100°C and stir at this temperature for 1 hour.[1]

  • Hydrolysis and Cyclization: Add demineralized water to the reaction mixture and heat to reflux.

  • Solvent Evaporation: Evaporate a portion of the solvent until the temperature of the reaction mixture reaches 155°C to 160°C.[1]

  • Reflux: Continue to reflux the reaction mixture for an extended period (e.g., 30 to 72 hours).[1]

  • Cooling and Filtration Aid: Allow the mixture to cool to room temperature (20-25°C) and add a filtration aid.

  • Acidification: Add acetic acid to the mixture.

  • Heating and Precipitation: Heat the mixture to 150°C and stir for 15 minutes. Subsequently, allow the mixture to cool to 20-25°C to facilitate the precipitation of the product.[1][2]

  • Isolation: Filter the formed precipitate and wash it with ethanol.

  • Recrystallization/Washing: Add ethanol to the washed precipitate and heat the mixture to reflux for 1 hour.[1][2]

  • Final Filtration and Drying: After cooling to 20-25°C, filter the precipitate, wash it with ethanol, and dry it at 50°C under vacuum for 16 hours to obtain the final product, this compound.[1][2]

Data Presentation

The following table summarizes the quantitative data from representative synthesis examples.[1][2]

Starting Material (Malonate Ester)Reactant 1: (4-cyanophenyl)guanidine (moles)Reactant 2 (moles)SolventReflux Time (hours)Yield (%)
Diethyl(ethoxymethylene)malonate0.40.44NMP72Not explicitly stated for this specific combination in the provided text, but a similar process yielded 75.9%
Dimethyl(methoxymethylene)malonate0.40.44NMP30Not explicitly stated for this specific combination in the provided text, but a similar process yielded 65.6g of the final product.

Note: The patent provides yields for the overall process which includes subsequent steps. The table reflects the initial reactants and conditions.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start Starting Materials: (4-cyanophenyl)guanidine Alkoxymethylene malonate Sodium Acetate NMP Reaction Reaction at 100°C Start->Reaction Hydrolysis Addition of Water & Reflux Reaction->Hydrolysis Concentration Solvent Evaporation (155-160°C) Hydrolysis->Concentration Reflux Prolonged Reflux (30-72h) Concentration->Reflux Workup Cooling & Filtration Aid Reflux->Workup Acidification Addition of Acetic Acid Heating to 150°C Workup->Acidification Precipitation Cooling & Precipitation Acidification->Precipitation Isolation Filtration & Ethanol Wash Precipitation->Isolation Purification Ethanol Reflux & Wash Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: One-pot synthesis workflow for this compound.

References

The Pivotal Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Advanced Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the ongoing battle against Human Immunodeficiency Virus (HIV), the strategic synthesis of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of drug development. A key building block in the creation of next-generation diarylpyrimidine (DAPY) NNRTIs, such as etravirine and rilpivirine, is the compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile . This versatile intermediate provides a crucial scaffold for developing NNRTIs with improved efficacy against drug-resistant viral strains.

The DAPY family of NNRTIs is characterized by its flexible structure, which allows for strong binding to the allosteric site of the HIV-1 reverse transcriptase enzyme. This binding induces conformational changes that inhibit the enzyme's function, thereby halting viral replication. The development of second-generation NNRTIs like etravirine and rilpivirine has been a significant breakthrough, offering better resistance profiles compared to their predecessors. However, the emergence of new mutations and challenges with pharmacokinetics necessitate continuous innovation in the design and synthesis of novel DAPY derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent NNRTIs. It is intended for researchers, scientists, and drug development professionals dedicated to advancing antiviral therapies.

Quantitative Data Summary

The following tables summarize the biological activity of various NNRTI derivatives synthesized using this compound as a precursor.

Table 1: Antiviral Activity of Selected Diarylpyrimidine Derivatives against Wild-Type (WT) HIV-1

CompoundEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)
Etravirine (ETV)4.02.2550
Rilpivirine (RPV)0.7>10>14285
Compound 202.4 - 3.85.1 - 149.2>1342
Compound 272.45.1 - 149.2>2125
Compound 332.45.1 - 149.2>2125

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains

CompoundL100I (EC₅₀, nM)K103N (EC₅₀, nM)Y181C (EC₅₀, nM)Y188L (EC₅₀, nM)E138K (EC₅₀, nM)
Etravirine (ETV)-----
Compound 20More potent than ETVMore potent than ETVMore potent than ETVMore potent than ETVMore potent than ETV
Compound 27More potent than ETV----
Compound 33More potent than ETV----
Compound 34More potent than ETV----

Experimental Protocols

Protocol 1: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

This protocol details the conversion of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile to a key chlorinated intermediate.

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile

Procedure:

  • Dissolve 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in phosphorus oxychloride at 0°C.

  • Reflux the mixture for one hour.

  • After completion of the reaction, carefully quench the reaction mixture with ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from acetonitrile to obtain 4-((4-chloropyrimidin-2-yl)amino)benzonitrile as a white solid.

Protocol 2: General Procedure for the Synthesis of Diarylpyrimidine NNRTIs (e.g., Rilpivirine)

This protocol outlines the coupling reaction to form the final DAPY structure.

Materials:

  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

  • (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride

  • Acetonitrile

  • Potassium carbonate (or other suitable base)

Procedure:

  • To a solution of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in acetonitrile, add (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and potassium carbonate.

  • Reflux the reaction mixture for an extended period (e.g., 69 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with water.

  • The crude product can be purified by column chromatography or recrystallization to yield the final NNRTI.

Protocol 3: Microwave-Promoted Synthesis of Etravirine Intermediate

This protocol describes an efficient microwave-assisted amination step.[2]

Materials:

  • 4-[[6-chloro-5-bromo-2[(4-cyanophenyl) amino]-4-pyrimidinyl]oxy-3, 5-dimethylbenzonitrile

  • 25% aqueous ammonia

  • N-methylpyrrolidone (NMP)

Procedure:

  • In a microwave reactor vessel, combine 4-[[6-chloro-5-bromo-2[(4-cyanophenyl) amino]-4-pyrimidinyl]oxy-3, 5-dimethylbenzonitrile, 25% aqueous ammonia, and N-methylpyrrolidone.[2]

  • Seal the vessel and heat the mixture in the microwave reactor at 130°C for 15 minutes.[2]

  • After cooling the reaction mixture to 5-10°C, add water and stir for 30 minutes.[2]

  • Filter the resulting solid, wash with water, and dry to obtain the crude aminated intermediate.[2]

Visualizations

Synthesis_of_Rilpivirine cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Second Key Intermediate cluster_final Final Product A 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one D 2-(Methylthio)pyrimidin-4(3H)-one A->D NaOH B Iodomethane B->D C 4-Aminobenzonitrile E 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile C->E D->E Heat (160-180°C) F 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile E->F POCl3 H Rilpivirine F->H Acetonitrile, Reflux G (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride G->H

Caption: Synthetic pathway for Rilpivirine.

Experimental_Workflow_NNRTI_Synthesis start Start: Synthesis Planning prep_intermediate Step 1: Prepare Chlorinated Pyrimidine Intermediate (e.g., 4-((4-chloropyrimidin-2-yl)amino)benzonitrile) start->prep_intermediate coupling Step 2: Coupling Reaction with Substituted Aniline Derivative prep_intermediate->coupling workup Step 3: Reaction Work-up and Crude Product Isolation coupling->workup purification Step 4: Purification of Final NNRTI Compound (e.g., Recrystallization, Chromatography) workup->purification characterization Step 5: Structural Characterization (NMR, MS, etc.) purification->characterization bio_assay Step 6: Biological Evaluation (Antiviral Activity, Cytotoxicity) characterization->bio_assay end End: Data Analysis and Reporting bio_assay->end

Caption: General workflow for NNRTI synthesis.

HIV_RT_Inhibition_Pathway hiv HIV-1 Virion rt Reverse Transcriptase (RT) hiv->rt releases binding_pocket Allosteric Binding Pocket (NNIBP) rt->binding_pocket contains nrti NNRTI (e.g., Rilpivirine) nrti->binding_pocket binds to conformational_change Conformational Change in RT binding_pocket->conformational_change induces inhibition Inhibition of DNA Synthesis conformational_change->inhibition leads to replication_blocked Viral Replication Blocked inhibition->replication_blocked results in

Caption: Mechanism of HIV-1 RT inhibition. of HIV-1 RT inhibition.

References

Application Notes and Protocols: The 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" scaffold in the design and synthesis of novel kinase inhibitors. This scaffold represents a promising starting point for developing targeted therapies against various kinases implicated in cancer and other diseases.

Introduction

The 2-aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The "this compound" scaffold combines this privileged core with a benzonitrile moiety, which can be directed towards the solvent-exposed region or other pockets of the kinase active site, offering opportunities for potency and selectivity optimization through chemical modification. This document outlines the synthetic routes to access this scaffold and its derivatives, protocols for evaluating their biological activity, and insights into the relevant signaling pathways.

Data Presentation: Inhibitory Activity of Hypothetical Derivatives

To illustrate the potential of the scaffold, a hypothetical series of derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase is presented below. The modifications on the pyrimidine ring and the benzonitrile moiety are designed based on established structure-activity relationships for EGFR inhibitors.

Compound IDR1-Substituent (at N1 of pyrimidine)R2-Substituent (on the phenyl ring)EGFR IC50 (nM)
Scaffold HH>10000
HYPO-01 MethylH5230
HYPO-02 EthylH2145
HYPO-03 PhenylH850
HYPO-04 3-chloro-4-fluorophenylH75
HYPO-05 Methyl3-methoxy4500
HYPO-06 3-chloro-4-fluorophenyl3-methoxy50
HYPO-07 3-chloro-4-fluorophenyl3-(morpholin-4-yl)propoxy12
Gefitinib --25

Note: The data presented in this table is hypothetical and for illustrative purposes only to demonstrate the potential for optimization of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound (Scaffold)

This protocol is based on a known synthetic route.

Materials:

  • 4-Aminobenzonitrile

  • Dicyandiamide

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • Guanidine Formation: In a round-bottom flask, dissolve 4-aminobenzonitrile (1 eq.) in ethanol. Add concentrated hydrochloric acid (2 eq.) dropwise while stirring. To this solution, add dicyandiamide (1.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion, cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide (2 eq.) in water to neutralize the acid and induce precipitation of the guanidine intermediate.

  • Condensation: To the suspension of the guanidine, add diethyl malonate (1.2 eq.) and a catalytic amount of sodium ethoxide.

  • Final Reflux: Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure "this compound" scaffold.

Protocol 2: General Procedure for N1-Alkylation/Arylation of the Scaffold

Materials:

  • This compound (Scaffold)

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, 1-fluoro-3-chloro-4-iodobenzene)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the scaffold (1 eq.), the alkyl or aryl halide (1.2 eq.), and the base (K2CO3 or Cs2CO3, 2 eq.).

  • Reaction: Add anhydrous DMF to dissolve the reactants. Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the halide. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Protocol 3: Kinase Inhibition Assay (General Protocol for EGFR)

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

  • Kinase Addition: Add the recombinant EGFR kinase to each well to initiate the reaction.

  • ATP Addition: After a short pre-incubation (e.g., 15 minutes at room temperature), add ATP to start the kinase reaction. The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Scaffold-based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Scaffold_Synth Synthesis of Core Scaffold (Protocol 1) Derivative_Synth Synthesis of Derivatives (Protocol 2) Scaffold_Synth->Derivative_Synth Purification Purification & Characterization (Chromatography, NMR, MS) Derivative_Synth->Purification Kinase_Assay In vitro Kinase Assay (Protocol 3) Purification->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay Cell-based Proliferation Assay Cell_Assay->SAR_Analysis Lead_Opt Further Chemical Modification SAR_Analysis->Lead_Opt Lead_Opt->Derivative_Synth

Caption: Workflow for kinase inhibitor design and evaluation.

Application Notes and Protocols for In Vitro Assay Development Using 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile scaffold represent a promising class of compounds in drug discovery. The pyrimidine core is a well-established pharmacophore in kinase inhibitors, suggesting that these derivatives may exhibit inhibitory activity against various protein kinases. Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of robust in vitro assays is essential for the characterization of these compounds, including their potency, selectivity, and mechanism of action.

This document provides detailed application notes and protocols for the development of in vitro assays to evaluate this compound derivatives as potential kinase inhibitors. As a specific example, the protocols are tailored for the assessment of inhibitors against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer. However, the principles and methodologies described herein can be adapted for other kinase targets.

Compound Handling and Preparation

Solubility and Stability:

The solubility of this compound derivatives in aqueous buffers is expected to be limited. Therefore, it is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO). While some related compounds are stable at room temperature for shipping, for long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C to ensure stability. Before use, the stock solution should be thawed and vortexed thoroughly. It is crucial to determine the aqueous solubility of each derivative to avoid precipitation in the assay buffer.

Protocol for Solubility Assessment:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in the intended aqueous assay buffer.

  • Visually inspect for precipitation after a defined incubation period (e.g., 1 hour at room temperature).

  • Alternatively, use nephelometry to quantify precipitation.

  • The highest concentration that remains in solution is the working solubility limit for the assay.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it a robust method for screening and characterizing kinase inhibitors.

Principle of the Assay:

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase-luciferin reaction.

Experimental Protocol: Biochemical EGFR Kinase Assay

Materials:

  • Recombinant human EGFR kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivatives (or other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in the Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control and wells with no enzyme as a "background" control.

    • Add 2.5 µL of a 2x EGFR enzyme solution (prepared in Kinase Assay Buffer) to each well, except for the "background" control wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2x substrate/ATP solution containing the poly (Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km for EGFR.

    • Add 5 µL of the 2x substrate/ATP solution to all wells to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation: Biochemical Assay

The results of the biochemical assay can be summarized in a table to facilitate the comparison of different derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.

DerivativeIC₅₀ (nM) vs. EGFR
Compound A15.2
Compound B87.5
Compound C5.8
Compound D>1000

Data is hypothetical and for illustrative purposes only.

Cell-Based Assay: Cellular Phosphorylation Assay

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays measure the inhibition of kinase activity within intact cells by quantifying the phosphorylation of a downstream substrate.

Principle of the Assay:

This protocol describes a method to assess the inhibitory effect of the compounds on EGFR autophosphorylation in a cellular context. A431 cells, which overexpress EGFR, are a suitable model for this assay. Following treatment with the test compounds, the level of phosphorylated EGFR is measured.

Experimental Protocol: Cellular EGFR Autophosphorylation Assay

Materials:

  • A431 human epidermoid carcinoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents or in-cell ELISA plate reader

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density that allows for 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 15 minutes with gentle agitation.

  • Detection of Phospho-EGFR (In-Cell ELISA method):

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total EGFR.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the detection antibody specific for the phosphorylated form of EGFR (pY1068).

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add a chemiluminescent or colorimetric substrate.

    • Measure the signal using a plate reader.

Data Presentation: Cell-Based Assay

The cellular potency of the compounds is also determined by calculating the IC₅₀ value.

DerivativeCellular IC₅₀ (nM) in A431 cells
Compound A55.7
Compound B320.1
Compound C18.4
Compound D>5000

Data is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 4-((4-Oxo-1,4-dihydropyrimidin-2-yl) amino)benzonitrile Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare serial dilutions of test compound B2 Incubate compound with EGFR enzyme B1->B2 B3 Initiate kinase reaction with ATP and substrate B2->B3 B4 Stop reaction and deplete ATP (ADP-Glo™ Reagent) B3->B4 B5 Detect ADP (luminescence) (Kinase Detection Reagent) B4->B5 B6 Data Analysis (IC₅₀) B5->B6 C1 Seed A431 cells in 96-well plate C2 Treat cells with test compound C1->C2 C3 Lyse cells C2->C3 C4 Measure phospho-EGFR (e.g., In-Cell ELISA) C3->C4 C5 Data Analysis (IC₅₀) C4->C5

Caption: General experimental workflow for inhibitor characterization.

Logical Relationship

Logical_Relationship Compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl) amino)benzonitrile Derivative Biochemical_Potency Biochemical Potency (IC₅₀ vs. purified EGFR) Compound->Biochemical_Potency Determines Cellular_Efficacy Cellular Efficacy (IC₅₀ in A431 cells) Compound->Cellular_Efficacy Determines SAR Structure-Activity Relationship (SAR) Biochemical_Potency->SAR Cellular_Efficacy->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Informs

Caption: Relationship between assays and the drug discovery process.

Application Note: HPLC Purity Analysis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (CAS No: 189956-45-4, Molecular Formula: C₁₁H₈N₄O) is a heterocyclic compound featuring a substituted pyrimidine ring linked to a benzonitrile moiety.[1][2][3][4] Compounds with this scaffold are significant in medicinal chemistry and often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, similar structures are used in the preparation of diarylpyrimidine (DAPY) analogues and are intermediates for antiviral drugs like Etravirine and Rilpivirine.[2][3][5]

Given its role in pharmaceutical development, ensuring the purity and quality of this intermediate is critical. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of this compound. The method is designed to be accurate, reproducible, and suitable for quality control in research and manufacturing environments.

Experimental Protocol

This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility with aromatic compounds.[6][7]

  • Chemicals:

    • This compound reference standard and sample.

    • HPLC-grade Acetonitrile (MeCN).

    • HPLC-grade Water (e.g., Milli-Q or equivalent).

    • Formic Acid (FA), analytical grade.

    • Dimethyl Sulfoxide (DMSO), HPLC grade (for sample dissolution).[3]

Chromatographic Conditions

The following conditions are a robust starting point and can be optimized as needed. All quantitative data and method parameters are summarized in Table 1.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[8]
Column Temperature 35 °C
Detection Wavelength 254 nm[8][9]
Run Time 25 minutes
Table 1: HPLC Chromatographic Conditions.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (approx. 0.5 mg/mL):

    • Accurately weigh about 5.0 mg of the reference standard.

    • Dissolve in 2.0 mL of DMSO.

    • Dilute to a final volume of 10.0 mL with the sample diluent.

  • Sample Working Solution (approx. 0.5 mg/mL):

    • Accurately weigh about 5.0 mg of the test sample.

    • Prepare the solution following the same procedure as the standard stock solution.

System Suitability Testing (SST)

Before sample analysis, the system suitability must be verified. Inject the standard solution five times and evaluate the parameters against the acceptance criteria listed in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area of five replicate injections
Table 2: System Suitability Test (SST) Criteria.
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test. If the criteria are met, proceed with the analysis.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, process the chromatograms.

Data Presentation and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

An example of how data would be presented is shown in Table 3.

Peak No.Retention Time (min)Peak AreaArea %
14.5215,8900.35
29.884,510,50099.50
312.154,9800.11
413.041,8100.04
Total 4,533,180 100.00
Table 3: Example Purity Calculation Data.

Workflow Visualization

The logical flow of the analytical protocol, from initial setup to final reporting, is illustrated below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Results Phase Sample_Prep Sample & Standard Preparation SST System Suitability Test (SST) Sample_Prep->SST HPLC_Setup HPLC System Setup & Mobile Phase Preparation HPLC_Setup->SST Analysis Inject Blank & Samples Acquire Data SST->Analysis If Pass Processing Chromatogram Integration & Data Processing Analysis->Processing Report Calculate Purity & Generate Final Report Processing->Report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method provides a reliable and precise approach for determining the purity of this compound. The use of a standard C18 column and a straightforward gradient elution with UV detection makes this method easily transferable to most analytical laboratories. The protocol, including system suitability criteria, ensures that the results are accurate and reproducible. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate. Further method validation should be performed according to ICH guidelines to ensure suitability for its intended purpose in a regulated environment.

References

Application Notes and Protocols: Chlorination of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chlorination of 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride (POCl₃). This reaction is a critical step in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, used in the treatment of HIV.[1][2] The protocols outlined below are based on established literature procedures and are intended to ensure reproducible and efficient synthesis of the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Introduction

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a fundamental transformation in heterocyclic chemistry.[3][4] Phosphorus oxychloride is a widely used and effective reagent for this purpose.[3][4][5] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyrimidinone is converted into a better leaving group by phosphorylation, which is subsequently displaced by a chloride ion.[6] The resulting chloropyrimidine is a versatile intermediate for further functionalization through nucleophilic substitution reactions.[1]

The title compound, this compound, serves as a precursor to 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a crucial building block in the synthesis of diarylpyrimidine derivatives with potent antiviral activity.[1] Understanding and optimizing this chlorination step is therefore of significant interest to the drug development community.

Chemical Reaction

The reaction involves the treatment of this compound with phosphorus oxychloride to yield 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Figure 1: Chemical reaction scheme.

Experimental Protocols

Two primary protocols for the chlorination of hydroxypyrimidines using POCl₃ are prevalent in the literature: a conventional method using excess POCl₃, often with a solvent, and a more modern, solvent-free approach using an equimolar amount of POCl₃.

Protocol 1: Conventional Chlorination in Toluene

This method utilizes an excess of phosphorus oxychloride with toluene as a solvent.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice water

  • 20% Sodium hydroxide solution

  • Dioxane (for recrystallization)

  • Water (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound.

  • Add toluene to the flask.

  • Carefully add phosphorus oxychloride (3 molar equivalents) to the suspension.[1]

  • Heat the reaction mixture to 70°C and stir for 6-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into ice-cold water with vigorous stirring. A large amount of solid will precipitate.

  • Filter the crude product using a Buchner funnel and wash the solid with water.

  • Suspend the solid in water and adjust the pH to 8-9 using a 20% aqueous sodium hydroxide solution. Stir for 10 minutes.[2]

  • Filter the solid, wash with water, and dry.

  • For further purification, recrystallize the crude product from a mixture of dioxane and water.[2]

Protocol 2: Solvent-Free Chlorination

This environmentally friendly protocol avoids the use of excess POCl₃ and solvents.[3][7]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) (1 molar equivalent)

  • Pyridine (1 molar equivalent)

  • Ice water

Equipment:

  • Sealed pressure-rated reactor

  • Heating apparatus

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a sealed reactor, combine this compound, phosphorus oxychloride (1 molar equivalent per hydroxyl group), and pyridine (1 molar equivalent).[3][4]

  • Seal the reactor and heat the mixture to 160°C for 2 hours.[4]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully quench the reaction mixture by adding it to cold water.

  • Isolate the solid product by filtration.[4]

  • Wash the solid with water and dry to obtain the final product.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the conventional chlorination method.

ParameterValueReference
Substrate to POCl₃ Molar Ratio1:3[1]
SolventToluene[1]
Temperature70°C[1]
Duration6–8 hours[1]
Crude Yield~85%[2]
Yield after Recrystallization68–72%[1][2]
Purity (by HPLC)>99.5%[2]

Experimental Workflow

The general workflow for the synthesis and purification of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is depicted below.

Workflow start Start reactants Combine Reactants: - this compound - POCl₃ - (Optional: Toluene, Pyridine) start->reactants reaction Heat Reaction Mixture (e.g., 70°C or 160°C) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Quench with Ice Water monitoring->workup Reaction Complete filtration1 Filter Crude Product workup->filtration1 neutralization Neutralize with NaOH (pH 8-9) filtration1->neutralization filtration2 Filter and Wash Solid neutralization->filtration2 purification Recrystallization (Dioxane/Water) filtration2->purification analysis Analyze Final Product (HPLC, NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow.

Application of the Product in Signaling Pathways

The product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, is a crucial intermediate in the synthesis of Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus.[1] By inhibiting this enzyme, Rilpivirine and other NNRTIs prevent the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

SignalingPathway cluster_virus HIV-1 Life Cycle cluster_drug Drug Action viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription enzyme HIV-1 Reverse Transcriptase viral_rna->enzyme product 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile rilpivirine Rilpivirine (NNRTI) product->rilpivirine Synthesis rilpivirine->inhibition Inhibits enzyme->viral_dna inhibition->enzyme

Figure 3: Role in HIV-1 replication inhibition.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The chlorination of this compound with phosphorus oxychloride is a robust and essential reaction for the synthesis of key pharmaceutical intermediates. The choice between a conventional solvent-based method and a modern solvent-free approach will depend on the scale of the reaction and environmental considerations. Both protocols, when executed with care, provide high yields of the desired product, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

References

Application Notes and Protocols: The Role of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a crucial chemical intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Rilpivirine is an FDA-approved antiviral drug for the treatment of HIV-1 infection. While there is no direct evidence of significant antiviral activity for this compound itself, its importance in the efficient synthesis of a potent therapeutic agent makes it a compound of high interest in the field of antiviral drug discovery and development.

These application notes provide an overview of its synthesis and its conversion to Rilpivirine, highlighting its significance as a key building block. Detailed experimental protocols for its preparation and subsequent chemical transformations are provided to aid researchers in the synthesis of Rilpivirine and its analogs.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its subsequent conversion to the chlorinated intermediate, a key step in the synthesis of Rilpivirine.

Table 1: Synthesis of this compound

Starting MaterialsReagents and SolventsReaction ConditionsYield (%)Reference
(4-cyanophenyl)guanidine, diethyl(ethoxymethylene)malonateSodium acetate, N-methylpyrrolidinone (NMP), Water100°C for 1h, then reflux at 155-160°C for 72h75.9[1]
2-methylthio-4-pyrimidinone, p-aminobenzonitrileN,N-dimethylformamide (DMF)160°C for 2h, then 180°C for 4h70[2]

Table 2: Chlorination of this compound

Starting MaterialReagent and SolventReaction ConditionsYield (%)Reference
This compoundPhosphorus oxychloride (POCl₃)Reflux for 1hNot specified[2]
This compoundPhosphorus oxychloride (POCl₃), Methylene chloride, 2-propanoneNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from (4-cyanophenyl)guanidine[1]

Materials:

  • (4-cyanophenyl)guanidine

  • Diethyl(ethoxymethylene)malonate

  • Sodium acetate

  • N-methylpyrrolidinone (NMP)

  • Demineralized water

  • Ethanol

  • Acetic acid

Procedure:

  • A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of NMP is heated to 100°C and stirred for 1 hour at that temperature.

  • 81 ml of demineralized water is added, and the reaction mixture is further heated to reflux.

  • About 120 ml of the solvent is evaporated until the temperature of the reaction mixture reaches the range of 155°C to 160°C.

  • The reaction mixture is then refluxed for 72 hours.

  • After cooling, acetic acid is added, and the mixture is heated to 150°C and stirred at that temperature for 15 minutes.

  • Subsequently, the mixture is allowed to cool to 20-25°C.

  • The formed precipitate is filtered off and washed with ethanol (1 x 250 ml and 1 x 100 ml).

  • 500 ml of ethanol is added to the washed precipitate, and this mixture is heated and refluxed for 1 hour.

  • After cooling to 20-25°C, the precipitate is filtered off, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours to yield this compound.

Protocol 2: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Dissolve this compound in phosphorus oxychloride.

  • Reflux the mixture for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture with ice water.

  • The resulting precipitate is filtered, washed with water, and dried to obtain 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Visualizations

The following diagrams illustrate the synthetic pathway from starting materials to Rilpivirine, highlighting the central role of this compound.

Synthesis_of_Intermediate cluster_step1 Step 1: Synthesis of the Pyrimidinone Core Guanidine (4-cyanophenyl)guanidine Intermediate This compound Guanidine->Intermediate NaOAc, NMP, H2O, heat Malonate diethyl(ethoxymethylene)malonate Malonate->Intermediate

Caption: Synthesis of the key intermediate.

Rilpivirine_Synthesis cluster_synthesis Rilpivirine Synthesis Pathway Start This compound Chlorinated 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Start->Chlorinated POCl3 Rilpivirine Rilpivirine Chlorinated->Rilpivirine Acetonitrile, K2CO3, heat Aniline_derivative (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile Aniline_derivative->Rilpivirine

Caption: Conversion to Rilpivirine.

References

Exploring "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" Derivatives for Anticancer Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anticancer potential of novel derivatives based on the "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" scaffold. This class of compounds, belonging to the broader family of pyrimidine derivatives, holds significant promise in the development of targeted cancer therapies. Pyrimidine analogs are known to exhibit a wide range of pharmacological activities, including anticancer effects, often through the inhibition of key cellular processes like cell cycle progression and survival signaling.[1][2][3][4]

Application Notes

Derivatives of the "this compound" core are hypothesized to exert their anticancer effects primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Many pyrimidine-based compounds function as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.[1] The protocols outlined below are designed to test these hypotheses by assessing the cytotoxic and cytostatic effects of novel derivatives on cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize hypothetical, yet representative, quantitative data for a series of "this compound" derivatives (designated as ODPB-1 to ODPB-5) against a panel of human cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

Table 1: Cytotoxicity of ODPB Derivatives against Human Cancer Cell Lines (IC50 in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
ODPB-115.222.518.725.1
ODPB-28.712.19.514.3
ODPB-325.435.829.340.2
ODPB-45.17.96.29.8
ODPB-519.828.424.633.7
Doxorubicin (Control)0.91.20.81.1

Table 2: Apoptosis Induction by ODPB Derivatives in HCT116 Cells (% of Apoptotic Cells after 24h Treatment at 2x IC50)

Compound% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
ODPB-225.615.240.8
ODPB-435.120.555.6
Doxorubicin (Control)40.225.866.0
Untreated Control2.11.53.6

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with ODPB Derivatives (% of Cells in Each Phase after 24h Treatment at IC50)

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
ODPB-265.215.817.51.5
ODPB-420.110.565.44.0
Untreated Control55.425.118.51.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for screening and characterizing the anticancer properties of the ODPB derivatives.

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the ODPB derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • ODPB derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the ODPB derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Screening

G A Seed Cancer Cells in 96-well Plates B Incubate for 24h A->B C Treat with ODPB Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of ODPB derivatives.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis in cancer cells treated with ODPB derivatives using flow cytometry.[7][8] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.[7]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • ODPB derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and incubate for 24 hours. Treat the cells with the ODPB derivatives at the desired concentrations for 24 hours.[8]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Logical Flow of Apoptosis Detection

G cluster_cell_state Cell State cluster_staining Staining Live Live Cell (PS on inner membrane) AnnexinV_Negative Annexin V- Live->AnnexinV_Negative PI_Negative PI- Live->PI_Negative EarlyApoptosis Early Apoptosis (PS on outer membrane) AnnexinV_Positive Annexin V+ EarlyApoptosis->AnnexinV_Positive EarlyApoptosis->PI_Negative LateApoptosis Late Apoptosis (Membrane permeable) LateApoptosis->AnnexinV_Positive PI_Positive PI+ LateApoptosis->PI_Positive

Caption: Relationship between cell state and staining in the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with ODPB derivatives. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • ODPB derivatives

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours. Treat the cells with ODPB derivatives at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[11]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by quantifying the fluorescence intensity of PI.[12]

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can indicate apoptotic cells.[9]

Hypothesized Signaling Pathway Inhibition

Based on the known mechanisms of similar pyrimidine derivatives, ODPB compounds are proposed to inhibit key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, which are often downstream of receptor tyrosine kinases like EGFR.

Proposed Signaling Pathway

G EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ODPB ODPB Derivative ODPB->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by ODPB derivatives.

References

Application Notes and Protocols: Synthesis of Diarylpyrimidine Analogues Using 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a key building block in the synthesis of a diverse range of diarylpyrimidine (DAPY) analogues. The DAPY scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects. This document provides detailed application notes on the utility of this intermediate and protocols for the preparation of bioactive diarylpyrimidine compounds. Pyrimidine derivatives are of significant interest due to their ease of preparation and broad pharmacological potential, which includes antitumor, bactericidal, and anti-inflammatory activities.[1]

Synthetic Applications

The versatile chemical nature of this compound allows for various chemical modifications to generate libraries of diarylpyrimidine analogues. A common synthetic strategy involves the initial synthesis of the core structure, followed by functionalization to introduce diverse aryl groups.

A general synthetic approach involves reacting 2-(methylthio)pyrimidin-4-ol with 4-aminobenzonitrile to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.[2] This intermediate can then be halogenated, for instance with phosphorus oxychloride, to produce a more reactive species like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[2] This chlorinated intermediate serves as a key precursor for introducing various aryl or heteroaryl groups via nucleophilic substitution reactions, leading to the desired diarylpyrimidine analogues.

This synthetic flexibility has enabled the development of compounds targeting a range of biological targets, including but not limited to:

  • Kinase Inhibitors: Targeting kinases such as ABL1, EGFR, and VEGFR-2, which are crucial in cancer cell signaling.[3][4]

  • Microtubule Destabilizers: Acting as anticancer agents by interfering with microtubule dynamics.[1]

  • Adenosine Receptor Antagonists: Modulating adenosinergic signaling with potential applications in various therapeutic areas.[5]

  • HIV Reverse Transcriptase Inhibitors: Forming the core of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine.[2]

The following diagram illustrates a generalized workflow for the synthesis of diarylpyrimidine analogues from the title compound.

G cluster_start Starting Materials cluster_activation Activation cluster_diversification Diversification 2_methylthio_pyrimidin_4_ol 2-(Methylthio)pyrimidin-4-ol intermediate_1 This compound 2_methylthio_pyrimidin_4_ol->intermediate_1 Propionic Acid, 120°C 4_aminobenzonitrile 4-Aminobenzonitrile 4_aminobenzonitrile->intermediate_1 activated_intermediate 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile intermediate_1->activated_intermediate Halogenation halogenating_agent Halogenating Agent (e.g., POCl3) halogenating_agent->activated_intermediate final_product Diarylpyrimidine Analogues activated_intermediate->final_product Cross-Coupling Reaction (e.g., Suzuki) aryl_boronic_acid Aryl Boronic Acid / Stannane aryl_boronic_acid->final_product

General synthetic workflow for diarylpyrimidine analogues.

Quantitative Data Summary

The diarylpyrimidine analogues synthesized from this compound and its derivatives have shown promising activity against various biological targets. The following tables summarize some of the reported quantitative data.

Table 1: Antiproliferative Activity of Diarylpyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
11s SGC-790112.0[1]
HeLa15.3[1]
MCF-716.7[1]
22b MOLM-140.0161[3]
MV4-110.0105[3]
MOLM-14-D835Y0.0265[3]
MOLM-14-F691L0.1603[3]

Table 2: Kinase Inhibitory Activity

CompoundKinase TargetIC50 (nM)Reference
21l FLT3-TKD(D835Y)1.47[3]
22b FLT3-TKD(D835Y)0.48[3]
22 EGFR-[4]
29 EGFR-[4]

Note: Specific IC50 values for compounds 22 and 29 against EGFR were not provided in the search results, but they were identified as the most efficient EGFR inhibitors in their respective study.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate from commercially available starting materials.[2]

Materials:

  • 2-(Methylthio)pyrimidin-4-ol

  • 4-Aminobenzonitrile

  • Propionic acid

  • Reaction flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • To a reaction flask, add 2-(methylthio)pyrimidin-4-ol (1 equivalent) and 4-aminobenzonitrile (1 equivalent).

  • Add propionic acid to the flask to serve as the solvent.

  • Heat the reaction mixture to 120°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add water to induce precipitation.

  • Collect the crude product by filtration and wash with a suitable solvent (e.g., water, cold ethanol) to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: General Procedure for the Synthesis of Diarylpyrimidine Analogues via Suzuki Coupling

This protocol outlines a general method for the diversification of the core intermediate after activation (e.g., chlorination).

Materials:

  • 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (or other halogenated derivative)

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or equivalent reaction vessel

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel for column chromatography)

Procedure:

  • In a Schlenk flask, combine 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (1 equivalent), the desired aryl boronic acid (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure diarylpyrimidine analogue.

Signaling Pathway Visualization

The synthesized diarylpyrimidine analogues often exert their biological effects by modulating key signaling pathways. Below are representations of some of these pathways.

EGFR/VEGFR-2 Signaling Pathway

Many diarylpyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DAPY Diarylpyrimidine Analogue DAPY->EGFR DAPY->VEGFR2

Inhibition of EGFR/VEGFR-2 signaling by diarylpyrimidines.
Microtubule Dynamics

Certain diarylpyrimidine analogues act as microtubule destabilizers, similar to colchicine. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest DAPY Diarylpyrimidine Analogue DAPY->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of microtubule destabilization by diarylpyrimidines.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active diarylpyrimidine analogues. The straightforward synthetic accessibility and the potential for diversification make it an attractive starting point for drug discovery and development programs targeting a range of diseases, particularly cancer. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most critical parameters to optimize?

A1: Low yield can be attributed to several factors. Based on established protocols, the following parameters are critical:

  • Temperature Control: The reaction temperature is crucial. For the synthesis starting from (4-cyanophenyl)guanidine, a precise temperature range of 155°C to 160°C during reflux is specified.[1] Deviations can lead to incomplete reaction or side product formation.

  • Reaction Time: The duration of the reflux is significant. Protocols report reflux times of up to 72 hours.[1] Insufficient reaction time will result in a lower conversion of starting materials.

  • Solvent Quality: The use of a high-boiling point solvent like N-methylpyrrolidinone (NMP) is common.[1] Ensure the solvent is anhydrous and of high purity, as contaminants can interfere with the reaction.

  • Reagent Purity: The purity of starting materials, such as (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate, is paramount. Impurities can lead to undesired side reactions and lower the yield of the target compound.

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Side product formation is a common challenge. Potential side reactions could involve the hydrolysis of the nitrile group or incomplete cyclization. To minimize these:

  • Strict Temperature Management: As mentioned, maintaining the recommended temperature range is vital to prevent degradation or alternative reaction pathways.

  • Inert Atmosphere: While not always explicitly stated in all found protocols, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.

  • Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of one reactant might lead to the formation of byproducts. The patent literature suggests using a slight excess of the malonate derivative.[1]

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

A3: Effective purification is key to obtaining a high-purity product. The following steps have been reported to be successful:

  • Initial Precipitation and Filtration: After the reaction, the product often precipitates upon cooling. Filtration is the first step to isolate the crude product.[1]

  • Solvent Washes: Washing the filtered precipitate with solvents like ethanol is effective in removing residual solvent and some impurities.[1]

  • Recrystallization/Refluxing in Ethanol: A common purification method involves refluxing the crude product in ethanol followed by cooling and filtration. This helps in removing more soluble impurities.[1]

  • Use of Filtration Aids: For slow filtrations, a filtration aid like Celite can be used.[1]

Q4: What are the alternative synthetic routes for this compound?

A4: Besides the reaction of (4-cyanophenyl)guanidine with a malonate derivative, another documented route involves the reaction of 4-aminobenzonitrile with 2-(methylthio)pyrimidin-4-ol in propionic acid at 120°C.[2] This method offers a different approach that might be suitable depending on the availability of starting materials and laboratory capabilities.

Experimental Protocols

Method 1: From (4-cyanophenyl)guanidine and Diethyl(ethoxymethylene)malonate [1]

  • A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is heated to 100°C and stirred for 1 hour.

  • 81 ml of demineralized water is added, and the reaction mixture is heated to reflux.

  • Approximately 120 ml of the solvent is evaporated until the temperature of the reaction mixture reaches the range of 155°C to 160°C.

  • The reaction mixture is then refluxed for 72 hours.

  • After cooling to 20-25°C, the formed precipitate is filtered off.

  • The precipitate is washed with ethanol.

  • For further purification, 500 ml of ethanol is added to the washed precipitate, and the mixture is heated at reflux for 1 hour.

  • After cooling to 20-25°C, the precipitate is filtered off, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours to yield the final product.

Method 2: From 4-Aminobenzonitrile and 2-(Methylthio)pyrimidin-4-ol [2]

  • 4-Aminobenzonitrile is reacted with 2-(methylthio)pyrimidin-4-ol in propionic acid.

  • The reaction mixture is heated to 120°C.

  • The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the product is isolated and purified. (Note: The source provides a general scheme but fewer specific details on workup and purification for this particular step).

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2
Starting Materials (4-cyanophenyl)guanidine, Diethyl(ethoxymethylene)malonate, Sodium Acetate4-Aminobenzonitrile, 2-(Methylthio)pyrimidin-4-ol
Solvent N-Methylpyrrolidinone (NMP)Propionic Acid
Temperature 100°C initially, then 155-160°C for reflux120°C
Reaction Time 1 hour at 100°C, 72 hours at refluxNot specified
Reported Yield ~76%Not explicitly stated for this step, but described as part of an "excellent yield" overall process.

Visualizations

experimental_workflow cluster_method1 Method 1: From (4-cyanophenyl)guanidine cluster_method2 Method 2: From 4-Aminobenzonitrile A1 Mix Reactants: (4-cyanophenyl)guanidine, Diethyl(ethoxymethylene)malonate, Sodium Acetate in NMP B1 Heat to 100°C for 1h A1->B1 C1 Add Water & Heat to Reflux (155-160°C) B1->C1 D1 Reflux for 72h C1->D1 E1 Cool and Filter D1->E1 F1 Wash with Ethanol E1->F1 G1 Purify by Refluxing in Ethanol F1->G1 H1 Filter, Wash, and Dry G1->H1 I1 Final Product H1->I1 A2 Mix Reactants: 4-Aminobenzonitrile, 2-(Methylthio)pyrimidin-4-ol in Propionic Acid B2 Heat to 120°C A2->B2 C2 Reaction Monitoring (TLC/LC-MS) B2->C2 D2 Isolate and Purify C2->D2 E2 Final Product D2->E2

Caption: General experimental workflows for the synthesis of this compound.

References

Common side products in the synthesis of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and scalable synthesis involves a one-pot reaction between (4-cyanophenyl)guanidine and an alko​​xymethylenemalonate derivative, such as diethyl(ethoxymethylene)malonate. This reaction is typically carried out in a high-boiling aprotic solvent like N-methylpyrrolidinone (NMP) in the presence of a base like sodium acetate, followed by acid-mediated cyclization and precipitation.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature and reaction time are crucial. The initial condensation is often performed at a lower temperature (e.g., 100°C), followed by heating to a higher temperature (e.g., 155-160°C) to drive the cyclization and dealkoxycarbonylation steps. The choice of base and the timing of the acid addition are also critical for maximizing yield and minimizing side product formation.

Q3: Are there any known safety concerns with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling. N-methylpyrrolidinone (NMP) is a reproductive toxicant and can cause skin and eye irritation. Guanidine derivatives can be harmful if swallowed or in contact with skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature or time.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Ensure the purity of starting materials. Use fresh reagents if necessary. 3. Carefully control the temperature at each stage of the reaction as specified in the protocol. Consider optimizing reaction time.
Product Fails to Precipitate Upon Acidification 1. Insufficient product formation. 2. Product is too soluble in the reaction mixture. 3. Incorrect pH for precipitation.1. Confirm product formation via analytical methods (TLC, LC-MS). 2. Try adding an anti-solvent (e.g., water or ethanol) to induce precipitation. 3. Ensure enough acid has been added to reach the optimal pH for precipitation.
Presence of Multiple Impurities in the Crude Product 1. Formation of side products due to incorrect stoichiometry or reaction conditions. 2. Self-condensation of starting materials. 3. Reaction with the solvent (NMP).1. Re-evaluate the stoichiometry of the reactants. 2. Purify the crude product using column chromatography or recrystallization. 3. Consider using an alternative high-boiling aprotic solvent.
Difficulty in Removing NMP Solvent 1. NMP has a high boiling point.1. After filtration of the product, wash thoroughly with a solvent in which the product is sparingly soluble but NMP is soluble (e.g., ethanol, water). 2. If the product is stable, consider azeotropic distillation with a suitable solvent.

Potential Side Products

While specific quantitative data on side product formation is not extensively published, based on the reaction mechanism and the nature of the reactants and solvent, the following side products are plausible. The table below presents a hypothetical distribution of products and common impurities under non-optimized conditions to illustrate potential challenges.

Compound Structure Molecular Weight ( g/mol ) Potential Origin Hypothetical Yield/Impurity Level (%)
Desired Product: this compoundC₁₁H₈N₄O212.21Main reaction product70-85
Side Product 1: Ethyl 2-((4-cyanophenyl)amino)-4-oxo-1,4-dihydropyrimidine-5-carboxylateC₁₄H₁₂N₄O₃284.27Incomplete dealkoxycarbonylation of the intermediate.5-15
Side Product 2: N,N'-Bis(4-cyanophenyl)guanidineC₁₅H₁₁N₅261.28Self-condensation of (4-cyanophenyl)guanidine.1-5
Side Product 3: 4-(Methylamino)butanoic acidC₅H₁₁NO₂117.15Ring-opening of NMP solvent under basic or acidic conditions at high temperatures.<1
Side Product 4: Diethyl 2,4-diacetylglutaconateC₁₁H₁₆O₅228.24Self-condensation of diethyl(ethoxymethylene)malonate.<1

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2006125809A1.

Materials:

  • (4-Cyanophenyl)guanidine

  • Diethyl(ethoxymethylene)malonate

  • Sodium acetate

  • N-Methylpyrrolidinone (NMP)

  • Demineralized water

  • Acetic acid

  • Ethanol

Procedure:

  • To a reaction vessel, add (4-cyanophenyl)guanidine (1.0 eq), sodium acetate (3.0 eq), and diethyl(ethoxymethylene)malonate (1.1 eq) in NMP.

  • Heat the mixture to 100°C and stir for 1 hour.

  • Add demineralized water to the reaction mixture and heat to reflux.

  • Distill off a portion of the solvent until the internal temperature reaches 155-160°C.

  • Maintain the reaction at reflux for an extended period (e.g., 30-72 hours), monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to approximately 130°C.

  • Slowly add acetic acid to the mixture.

  • Heat the mixture to 150°C and stir for 15 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with ethanol.

  • To further purify, suspend the precipitate in ethanol, heat to reflux for 1 hour, cool to room temperature, filter, and wash with ethanol.

  • Dry the final product under vacuum at 50°C.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_evaluation Product Evaluation cluster_outcomes Outcomes cluster_troubleshooting Troubleshooting Steps Start Experiment Completed Yield Check Yield and Purity Start->Yield Success Successful Synthesis Yield->Success Acceptable Troubleshoot Initiate Troubleshooting Yield->Troubleshoot Unacceptable Check_Reagents Verify Starting Material Purity Troubleshoot->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Troubleshoot->Check_Conditions Optimize_Purification Optimize Purification Protocol (Recrystallization, Chromatography) Troubleshoot->Optimize_Purification Check_Reagents->Yield Re-run with Pure Reagents Check_Conditions->Yield Re-run with Optimized Conditions Optimize_Purification->Yield Re-purify Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts Guanidine (4-Cyanophenyl)guanidine Condensation Condensation (NMP, NaOAc, 100°C) Guanidine->Condensation Malonate Diethyl(ethoxymethylene)malonate Malonate->Condensation Cyclization Cyclization & Dealkoxycarbonylation (Reflux, >155°C) Condensation->Cyclization Precipitation Acidification & Precipitation (Acetic Acid) Cyclization->Precipitation Side_Products Side Products Cyclization->Side_Products Product Desired Product Precipitation->Product

Caption: Simplified reaction pathway for the synthesis of this compound.

Technical Support Center: Purification of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product after synthesis is a brownish solid. Is this expected, and how can I decolorize it?

A1: Yes, a pale brown to brown solid is the expected appearance of the crude product.[1] If a purer, off-white to white solid is desired, a recrystallization step with an ethanol/water mixture and treatment with activated charcoal can be effective. The charcoal adsorbs colored impurities.

Q2: I am experiencing low yield after purification by precipitation and washing. What are the common causes?

A2: Low yields can result from several factors:

  • Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., 20-25°C) for an adequate amount of time to maximize crystal formation.[2][3]

  • Excessive washing: While washing with a solvent like ethanol is necessary to remove impurities, using excessive volumes can lead to the loss of the desired product due to its slight solubility.

  • Product adhering to glassware: Ensure all product is transferred during filtration and washing steps.

Q3: My purified product still shows impurities by TLC or HPLC. What are the likely impurities and how can I remove them?

A3: Potential impurities can include unreacted starting materials such as (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate, or side-products from the reaction. For removal of persistent impurities, consider the following:

  • Recrystallization: A second recrystallization, potentially with a different solvent system, can improve purity.

  • Column Chromatography: For hard-to-remove impurities, silica gel column chromatography is a recommended next step.

Q4: I am attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a different solvent system: The solubility of your compound in the chosen solvent might be too high. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.

  • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can provide a surface for crystal nucleation.

  • Seeding: Add a small crystal of the pure compound to the solution to initiate crystallization.

Experimental Protocols

Protocol 1: Purification by Precipitation and Recrystallization

This protocol is adapted from established patent literature for the purification of this compound.[2][3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Heating mantle with magnetic stirring

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • Initial Precipitation and Washing:

    • Following the synthesis, allow the reaction mixture to cool to 20-25°C to precipitate the crude product.

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid cake with two portions of ethanol (e.g., for an 80g scale, use 250 ml then 100 ml).[2]

  • Recrystallization by Reflux in Ethanol:

    • Transfer the washed precipitate to a round-bottom flask.

    • Add ethanol (e.g., 500 ml for an 80g scale) and equip the flask with a reflux condenser.[2]

    • Heat the mixture to reflux and maintain for 1 hour with stirring.

    • Allow the mixture to cool to 20-25°C.

    • Filter the recrystallized product using a Büchner funnel.

    • Wash the purified solid with a small portion of cold ethanol (e.g., 100 ml).[2]

  • Drying:

    • Dry the purified product in a vacuum oven at 50°C for 16 hours or until a constant weight is achieved.[2]

Quantitative Data:

ParameterValueReference
Starting Crude Material80.5 g[2]
Ethanol for Reflux500 ml[2]
Final Ethanol Wash100 ml[2]
Drying Temperature50°C[2]
Drying Time16 hours[2]
Final Yield 75.9% [2]
Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of polar heterocyclic compounds and should be optimized for this compound based on TLC analysis.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection:

    • Determine a suitable mobile phase system using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent, such as DCM and MeOH.

    • Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting mobile phase is 95:5 DCM:MeOH, gradually increasing the polarity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 DCM:MeOH) to elute the compounds.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Purification_Workflow crude Crude Product precipitation Precipitation & Washing (Ethanol) crude->precipitation recrystallization Recrystallization (Ethanol Reflux) precipitation->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying column_chromatography Column Chromatography (DCM/MeOH) filtration->column_chromatography If impurities persist pure_product Pure Product drying->pure_product column_chromatography->drying

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_impurities Identify Impurities (TLC/HPLC) start->check_impurities recrystallize Perform Second Recrystallization check_impurities->recrystallize Minor Impurities column_chromatography Use Silica Gel Column Chromatography check_impurities->column_chromatography Significant or Close-spotting Impurities high_purity High Purity Product recrystallize->high_purity column_chromatography->high_purity

Caption: Troubleshooting logic for improving product purity.

References

Challenges in the scale-up of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly in a scale-up context.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure all reactants, especially (4-cyanophenyl)guanidine, are fully dissolved in N-methylpyrrolidinone (NMP) before heating. - Verify the reaction temperature is maintained at 155-160°C during reflux.[1] - Extend the reflux time beyond 72 hours if monitoring indicates incomplete conversion.
Side reactions consuming starting materials.- Control the initial heating rate to 100°C to prevent rapid, uncontrolled side reactions.[1] - Ensure the dropwise addition of acetic acid is slow and controlled to maintain the temperature at 130°C.[1]
Product loss during workup and isolation.- After precipitation, ensure the mixture is cooled to 20-25°C before filtration to maximize product recovery.[1] - Use an appropriate amount of ethanol for washing the precipitate to avoid dissolving the product.
Product Purity Issues Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants. A slight excess of diethyl(ethoxymethylene)malonate may be beneficial. - Ensure efficient stirring throughout the reaction to promote mixing and complete conversion.
Formation of byproducts from side reactions.- The reaction of guanidines with β-ketoesters can sometimes yield isomeric pyrimidine derivatives. Careful control of reaction conditions is crucial. - Potential for dimerization or oligomerization of the starting guanidine at high temperatures.
Inefficient purification.- The product is a polar compound; consider using a mixed-solvent system for recrystallization if ethanol alone is insufficient. - For highly impure material, column chromatography with a polar stationary phase may be necessary, although this can be challenging at scale.
Poor Solubility of the Final Product The compound is known to be poorly soluble in many common organic solvents.- For purification, consider dissolving the crude product in a minimal amount of a high-boiling polar aprotic solvent like DMF or DMSO and then inducing precipitation with an anti-solvent. - For analysis, use solvents like DMSO-d6 for NMR.
Reaction Control Issues at Scale Exothermic reaction during the initial heating or addition of acetic acid.- Implement controlled heating and cooling systems for the reactor. - Ensure the reactor has adequate heat transfer capabilities. - For larger scale, consider a semi-batch process where one of the reactants is added portion-wise.
Use of N-Methylpyrrolidinone (NMP) at industrial scale.- NMP is classified as a reproductive toxicant and has environmental disposal concerns. - Explore alternative high-boiling polar aprotic solvents with a better safety and environmental profile. - If NMP must be used, ensure closed-system handling and appropriate waste treatment protocols are in place.
Crystallization and Isolation Difficulties Difficulty in inducing crystallization.- If spontaneous crystallization upon cooling is slow, try seeding the solution with a small amount of pure product. - Employ anti-solvent crystallization by dissolving the product in a suitable solvent (e.g., DMF) and slowly adding a miscible anti-solvent (e.g., water or an alcohol).
Formation of different crystal forms (polymorphism).- Polymorphism can affect the physical properties of the final product. - Carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph. - Characterize the solid-state form of the product using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the one-pot synthesis of this compound?

A1: Based on the disclosed patent literature, yields of approximately 76% have been reported for the one-pot synthesis starting from (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate.[1]

Q2: What are the key reaction parameters to control for a successful scale-up?

A2: The critical parameters to monitor and control during scale-up are:

  • Temperature Control: Precise temperature management during the initial heating, reflux, and the addition of acetic acid is crucial to prevent side reactions and ensure product quality.[1]

  • Solvent Selection and Handling: While NMP is an effective solvent, its safety and environmental profile necessitate careful handling and consideration of alternatives at an industrial scale.

  • Stirring and Mixing: Efficient agitation is essential to ensure homogeneity, especially in a large reactor, to promote complete reaction and prevent localized overheating.

  • Controlled Addition Rates: The dropwise addition of acetic acid should be carefully controlled to manage any potential exotherms.[1]

Q3: Are there any known impurities that are commonly observed in this synthesis?

A3: While specific impurity profiles are not extensively detailed in the public literature, potential impurities could include unreacted starting materials, byproducts from the self-condensation of (4-cyanophenyl)guanidine, or isomers formed during the cyclization reaction. The target compound is also noted as a potential "Rilpivirine Keto Impurity," suggesting it can be formed as a byproduct in related syntheses.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: The primary purification method described is precipitation followed by washing with ethanol.[1] For scale-up, this would translate to crystallization. Given the compound's polar nature, a mixed-solvent crystallization (e.g., dissolving in a polar, high-boiling solvent and precipitating with a less polar anti-solvent) might be necessary to achieve high purity.

Q5: Can you provide a general overview of the synthetic pathway?

A5: The synthesis is a one-pot procedure that can be broken down into three main stages:

  • Condensation: (4-cyanophenyl)guanidine reacts with diethyl(ethoxymethylene)malonate in the presence of sodium acetate in NMP.

  • Cyclization and Decarboxylation: Addition of water and heating to reflux, followed by the addition of acetic acid, facilitates the cyclization to the pyrimidinone ring and subsequent decarboxylation.

  • Isolation: The product precipitates from the reaction mixture upon cooling and is isolated by filtration and washing.

Experimental Protocols

One-Pot Synthesis of this compound [1]

  • Reactants and Reagents:

    • (4-cyanophenyl)guanidine

    • Diethyl(ethoxymethylene)malonate

    • Sodium acetate

    • N-methylpyrrolidinone (NMP)

    • Demineralized water

    • Acetic acid

    • Ethanol

  • Procedure:

    • A mixture of (4-cyanophenyl)guanidine, sodium acetate, and diethyl(ethoxymethylene)malonate in N-methylpyrrolidinone is heated to 100°C and stirred for 1 hour.

    • Demineralized water is added, and the reaction mixture is heated to reflux.

    • A portion of the solvent is evaporated until the reaction mixture temperature reaches 155°C to 160°C.

    • The mixture is refluxed for approximately 72 hours.

    • The reaction mixture is cooled, and acetic acid is added dropwise while maintaining the temperature at 130°C.

    • The mixture is then heated to 150°C and stirred for 15 minutes.

    • The mixture is allowed to cool to 20-25°C, and the formed precipitate is filtered off.

    • The precipitate is washed with ethanol.

    • The washed precipitate is then refluxed in ethanol for 1 hour.

    • After cooling to 20-25°C, the precipitate is filtered off, washed with ethanol, and dried under vacuum at 50°C.

Quantitative Data

Table 1: Example Reaction Scale and Yield [1]

ReactantMolar AmountMass/Volume
(4-cyanophenyl)guanidine0.4 mol64 g
Sodium acetate1.2 mol98.4 g
Diethyl(ethoxymethylene)malonate0.44 mol76.6 g
N-methylpyrrolidinone (NMP)-600 ml
Product
This compound0.304 mol (75.9% yield)80.5 g

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_conditions Reaction Execution cluster_workup Workup and Isolation reactants Mix (4-cyanophenyl)guanidine, sodium acetate, and diethyl(ethoxymethylene)malonate in NMP heat1 Heat to 100°C for 1 hour reactants->heat1 add_water Add demineralized water heat1->add_water reflux1 Heat to reflux (155-160°C) for 72 hours add_water->reflux1 add_acid Add acetic acid at 130°C reflux1->add_acid heat2 Heat to 150°C for 15 minutes add_acid->heat2 cool1 Cool to 20-25°C heat2->cool1 filter1 Filter precipitate cool1->filter1 wash1 Wash with ethanol filter1->wash1 reflux2 Reflux in ethanol for 1 hour wash1->reflux2 cool2 Cool to 20-25°C reflux2->cool2 filter2 Filter final product cool2->filter2 wash2 Wash with ethanol filter2->wash2 dry Dry under vacuum at 50°C wash2->dry

Caption: Experimental workflow for the one-pot synthesis.

logical_relationship cluster_challenges Scale-up Challenges cluster_solutions Potential Solutions low_yield Low Yield optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions is addressed by purity_issues Purity Issues impurity_profiling Impurity Profiling & Control purity_issues->impurity_profiling is addressed by crystallization_dev Crystallization Development (Solvent Screening, Polymorph Control) purity_issues->crystallization_dev is addressed by reaction_control Reaction Control process_safety Process Safety Measures (Heating/Cooling Control) reaction_control->process_safety is addressed by solvent_selection Alternative Solvent Selection reaction_control->solvent_selection can be mitigated by isolation Isolation & Purification isolation->crystallization_dev is addressed by

Caption: Key challenges and solutions in scale-up.

References

Improving the yield of the Biginelli condensation for "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Biginelli condensation for the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli condensation and what are its typical limitations?

The Biginelli reaction is a one-pot, three-component organic reaction that creates 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2][3] It is a widely used method for synthesizing this class of heterocyclic compounds, many of which have significant pharmacological properties.[2][4] However, the classical Biginelli protocol, which often uses strong acids like HCl in ethanol, suffers from several drawbacks, most notably low product yields, often in the 20-40% range, particularly with substituted aldehydes.[4][5][6]

Q2: What are the primary strategies for improving the yield of the Biginelli reaction?

Significant improvements over the classical method have been developed. The primary strategies focus on:

  • Advanced Energy Sources: Utilizing microwave irradiation or ultrasound assistance can dramatically reduce reaction times from hours to minutes and significantly increase yields.[6][7][8][9][10][11]* Catalyst Optimization: A vast array of more efficient catalysts have been explored. These include various Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃), Brønsted acids, and heterogeneous solid catalysts like clays (Montmorillonite-KSF), zeolites, and silica gel. [12][13][14][15][16][17]* Solvent Conditions: Many modern protocols achieve high yields under solvent-free (neat) conditions, which is also environmentally advantageous. [4][5][7][12][18]For solvent-based reactions, the choice of solvent can impact yield, with polar solvents often being used. [19] Q3: Is the synthesis of this compound a typical Biginelli reaction?

Not exactly. While the final product is a pyrimidinone derivative, a direct one-pot Biginelli condensation using 4-formylbenzonitrile (aldehyde), a β-ketoester, and a guanidine derivative might not be the most efficient route. A more successful, high-yield (75.9%) synthesis has been reported that follows a modified pathway. This process starts with (4-cyanophenyl)guanidine and an alkoxy-methylene malonic acid ester (e.g., diethyl(ethoxymethylene)malonate) and proceeds in a one-pot, two-step sequence involving cyclization and subsequent heating. [20]This avoids the use of a separate aldehyde component.

Troubleshooting Guide

Problem 1: I am getting a low or no yield of this compound.

This is a common issue that can stem from several factors related to catalysis, reaction conditions, or the synthetic route itself.

  • Possible Cause 1: Inefficient Catalyst or Reaction Conditions.

    • Solution: The classical Biginelli reaction is notoriously low-yielding. [6]To improve conversion, consider adopting modern protocols. Utilizing a more effective Lewis acid catalyst or employing microwave or ultrasound energy can dramatically improve yields, often to over 80-90%. [5]Solvent-free conditions have also proven highly effective. [4][10]

  • Possible Cause 2: Incorrect Synthetic Pathway.

    • Solution: As noted in the FAQ, a direct three-component condensation may be suboptimal for this specific target molecule. It is highly recommended to follow the established high-yield protocol starting from (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate. [20]This route has been demonstrated to produce the target compound with good yield.

  • Possible Cause 3: Suboptimal Reactant Stoichiometry.

    • Solution: The molar ratio of the reactants is crucial. For general Biginelli reactions, an excess of the urea or thiourea component (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion. [7][10]Ensure your reactant ratios are optimized for your specific protocol.

Below is a troubleshooting workflow to address low yield issues.

G start Low / No Yield check_route Is the reaction route based on (4-cyanophenyl)guanidine? start->check_route route_yes Route is Correct check_route->route_yes Yes route_no Using traditional 3-component Biginelli reaction? check_route->route_no No check_conditions Review Reaction Conditions route_yes->check_conditions adopt_new_route Action: Adopt the proven route starting from (4-cyanophenyl)guanidine. route_no->adopt_new_route Yes route_no->check_conditions No, but want to optimize cond_temp Temperature / Time Is it optimized? Consider MW/Ultrasound. check_conditions->cond_temp cond_cat Catalyst Is it active and efficient? Consider Lewis Acids. check_conditions->cond_cat cond_ratio Stoichiometry Is urea/guanidine in excess? check_conditions->cond_ratio purify Purify and Characterize Product cond_temp->purify cond_cat->purify cond_ratio->purify G start Goal: Improve Biginelli Yield cat Catalyst Modification start->cat energy Energy Source start->energy solvent Solvent Conditions start->solvent cat_opts Switch from classical acid (HCl) to Lewis Acids (FeCl3, InCl3) or Heterogeneous Catalysts. cat->cat_opts energy_opts Switch from conventional heating to: - Microwave Irradiation - Ultrasound Sonication energy->energy_opts solvent_opts Test Solvent-Free (Neat) conditions or optimize solvent polarity. solvent->solvent_opts G cluster_reactants Reactants cluster_steps Reaction Steps r1 (4-cyanophenyl)guanidine s1 1. Mix reactants in NMP. Heat to 100°C for 1 hour. r1->s1 r2 diethyl(ethoxymethylene)malonate r2->s1 r3 Sodium Acetate r3->s1 r4 NMP (Solvent) r4->s1 s2 2. Add water and heat to reflux. Evaporate ~120ml solvent until temperature reaches 155-160°C. s1->s2 s3 3. Reflux for 72 hours. s2->s3 s4 4. Cool, filter precipitate, and purify. s3->s4 product Product: This compound (Yield: 75.9%) s4->product

References

Technical Support Center: HPLC Analysis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Given that this compound is an intermediate in the synthesis of Etravirine, methods used for Etravirine and its related substances are highly relevant. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution.

Q2: What are the common challenges in the HPLC analysis of pyrimidine derivatives like this compound?

A2: Pyrimidine derivatives can sometimes exhibit poor peak shapes (tailing) due to interactions with residual silanols on the silica-based stationary phase.[1] Retention time variability can also be a challenge, often influenced by the pH of the mobile phase and temperature fluctuations.[1] Additionally, as with many aromatic compounds, ensuring adequate resolution from structurally similar impurities or degradation products is a key consideration.

Q3: Why is the pH of the mobile phase critical for this analysis?

A3: The pH of the mobile phase is crucial because this compound contains ionizable functional groups (amino and pyrimidinone moieties). Changes in pH can alter the ionization state of the molecule, which in turn significantly affects its retention time and peak shape on a reversed-phase column.[2][3] Maintaining a consistent and appropriate pH is essential for reproducible and robust results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for the main analyte. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue and can be caused by several factors. The troubleshooting process can be broken down into a logical sequence to identify and rectify the problem.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase If no improvement solution_column Flush or Replace Column check_column->solution_column If resolved check_sample Investigate Sample Effects check_mobile_phase->check_sample If no improvement solution_mobile_phase Adjust pH or Add Modifier check_mobile_phase->solution_mobile_phase If resolved solution_sample Lower Concentration or Change Solvent check_sample->solution_sample If resolved

Caption: A logical workflow for troubleshooting peak tailing.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Secondary Interactions with Silanols Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). Alternatively, use a mobile phase with a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.[4]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If peak shape does not improve, the column may be degraded and require replacement.[5]
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion.
Inappropriate Mobile Phase pH The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. For basic compounds, a lower pH is often beneficial.[2]
Metal Chelation If the analyte can chelate with metal ions, these interactions can cause tailing. Use a high-purity silica column or add a chelating agent like EDTA to the mobile phase.
Issue 2: Retention Time Drift or Instability

Question: The retention time of my analyte is shifting between injections. What could be causing this and how can I stabilize it?

Answer:

Retention time instability can compromise the reliability of your analytical method. The following diagram illustrates a systematic approach to diagnosing the root cause.

Troubleshooting Workflow for Retention Time Instability:

start Retention Time Drift check_system Check HPLC System start->check_system check_mobile_phase Examine Mobile Phase check_system->check_mobile_phase If no issues found solution_system Check for Leaks, Calibrate Pump check_system->solution_system If leaks or flow issues check_column Assess Column Equilibration check_mobile_phase->check_column If stable solution_mobile_phase Prepare Fresh, Degas Properly check_mobile_phase->solution_mobile_phase If composition is off solution_column Increase Equilibration Time check_column->solution_column If equilibration is insufficient

Caption: A systematic approach to troubleshooting retention time drift.

Quantitative Impact of Mobile Phase Composition on Retention Time:

The following table illustrates the expected change in retention time with variations in the mobile phase composition. This data is hypothetical but representative of typical reversed-phase behavior.

Acetonitrile (%)Buffer (%)Hypothetical Retention Time (min)
406012.5
45559.8
50507.2
55455.1

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[5]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[5]
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is especially important when changing mobile phases.[5]
Pump and Flow Rate Issues Check for leaks in the HPLC system. Verify the pump's flow rate is accurate and stable.[6]
Changes in Mobile Phase pH If the mobile phase is buffered, ensure the pH is stable over time. Improperly prepared buffers can change pH, leading to retention shifts.[3]

Experimental Protocols

Hypothetical RP-HPLC Method for this compound

This method is a starting point and may require optimization for your specific application and instrumentation.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Xselect HSS T3)
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH 4.0
Mobile Phase B Acetonitrile:Methanol (90:10, v/v)
Gradient Program 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 310 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (70:30, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask with the sample diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the sample diluent to the desired working concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

References

Technical Support Center: Stability of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dark place under an inert atmosphere. Recommended storage is at room temperature. Exposure to light and air should be minimized to prevent potential degradation.

Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A2: A change in color, such as from a pale brown to a darker brown solid, could indicate degradation. This may be due to oxidation or photodegradation, especially if the sample has been exposed to air and light. It is recommended to store the compound under an inert atmosphere and protected from light.[1]

Q3: My compound shows decreasing purity in HPLC analysis after being dissolved in a protic solvent for an extended period. What type of degradation might be occurring?

A3: Derivatives of dihydropyrimidinone can be susceptible to hydrolysis.[2][3] The pyrimidine ring, in particular, may undergo hydrolytic cleavage, especially at non-neutral pH. It is advisable to prepare solutions fresh and use aprotic solvents if the compound is to be stored in solution for an extended time.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific incompatibility studies for this exact molecule are not widely published, caution should be exercised when formulating with strong acids or bases, as these can catalyze the hydrolysis of the dihydropyrimidinone core. Additionally, reactive oxygen species-generating excipients could lead to oxidative degradation. Preliminary compatibility studies are always recommended.

Q5: What are the likely degradation pathways for this class of compounds?

A5: Based on related structures, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the pyrimidine ring.[2]

  • Oxidation: Oxidation of the dihydropyrimidine ring or the amino linkage.

  • Photodegradation: The benzonitrile moiety and the heterocyclic ring system may be susceptible to degradation upon exposure to UV light.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in IC50 values or other bioactivity readouts between experimental runs.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment. Analyze the sample by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for degradation.

    • Control for Photodegradation: Perform experiments in low-light conditions or using amber-colored plates to minimize light exposure.

Issue 2: Appearance of New Peaks in Chromatographic Analysis
  • Symptom: Additional peaks, not present in the initial analysis, appear in HPLC or LC-MS chromatograms of a sample that has been stored for some time.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., addition of 16 amu suggests oxidation, addition of 18 amu suggests hydrolysis).

    • Forced Degradation Studies: To proactively understand potential degradation products, perform forced degradation studies. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions. This will help in identifying and characterizing potential degradants.

    • Review Storage Conditions: Ensure the compound is stored as recommended (cool, dark, inert atmosphere).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H8N4O[1][6][7]
Molecular Weight212.21 g/mol [1][7]
Melting Point>300°C[1][8]
Physical FormSolid[6]
ColorPale Brown to Brown[1]
SolubilityDMSO (Slightly), Methanol (Slightly)[1]
Storage TemperatureRoom temperature, 2-8°C[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in DMSO to make a 1 mg/mL stock solution. Dilute with the initial mobile phase composition for analysis.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours. Also, expose the solid compound to the same light source.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Analysis: Analyze all stressed samples by the HPLC method described above and compare them to a control sample to identify and quantify degradation products.

Visualizations

G Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis H+ or OH- H2O oxidation Oxidation Products (e.g., N-oxides) parent->oxidation [O] (e.g., H2O2, air) photodegradation Photodegradation Products (e.g., radical species) parent->photodegradation hv (UV light)

Caption: Potential degradation pathways for the parent compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis photo Photolysis photo->analysis thermal Thermal thermal->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->photo start->thermal report Characterize Degradants and Assess Stability analysis->report

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Dihydropyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of dihydropyrimidine compounds in experimental assays.

Troubleshooting Guide

Compound precipitation during an assay can significantly compromise data quality by reducing the effective concentration of the test compound and introducing artifacts. The following guide provides a systematic approach to identifying and resolving these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its kinetic solubility in the aqueous assay buffer.- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the assay buffer.
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.- Add the compound stock to the assay buffer dropwise while gently vortexing or stirring.- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.
Precipitation Over Time in Incubator Temperature shift affecting thermodynamic solubility (e.g., moving from room temperature to 37°C).- Pre-warm all assay components to the incubation temperature before mixing.- Ensure the incubator temperature is stable.
pH shift in the medium due to CO2 environment or cellular metabolism.- Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values to determine its sensitivity.
Interaction with media components (e.g., salts, proteins).- Test the compound's stability and solubility in the specific assay medium over the intended experiment duration.- Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.
Water absorption by DMSO stock, which can reduce compound solubility.- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers with desiccant.

Frequently Asked Questions (FAQs)

Q1: My dihydropyrimidine compound is poorly soluble in aqueous buffers. What is the first and simplest step to improve its solubility for an in vitro assay?

A1: The most straightforward initial step is to prepare a high-concentration stock solution of your compound in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice due to its strong solubilizing power for many organic molecules.[1][2] From this stock, you can perform serial dilutions into your aqueous assay medium. It is crucial to keep the final concentration of the organic solvent low (ideally below 0.5% v/v) to avoid solvent-induced artifacts in your biological system.[1]

Q2: I'm still observing precipitation even when using a DMSO stock. What other strategies can I employ?

A2: If precipitation persists, you can explore several formulation strategies:

  • Co-solvents: The addition of a small amount of a biocompatible co-solvent to your aqueous buffer can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • pH Modification: For dihydropyrimidine compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. Many kinase inhibitors, for example, are weak bases and are more soluble at a lower pH.[1]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1][3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][5][6]

Q3: How do I choose the right solubilization technique for my specific dihydropyrimidine compound?

A3: The choice of technique depends on the physicochemical properties of your compound and the nature of your assay.

  • For initial high-throughput screening, using a co-solvent like DMSO is often sufficient.

  • If your compound has acidic or basic functional groups, pH modification is a powerful and cost-effective method.

  • For highly lipophilic and neutral compounds, cyclodextrins or surfactants can be very effective. It is essential to perform vehicle control experiments to ensure that the chosen solubilizing agent does not interfere with the assay.

Q4: Can the physical form of my solid dihydropyrimidine compound affect its solubility in an assay?

A4: Yes, the solid-state properties of your compound can have a significant impact on its apparent solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[7] An amorphous solid dispersion (ASD), where the drug is molecularly dispersed in a polymer matrix, can be prepared to enhance solubility and dissolution rates.[6][8]

Q5: My compound appears to be soluble, but I am getting inconsistent results in my cell-based assay. Could solubility still be the issue?

A5: Yes, even if you do not see visible precipitation, your compound may be forming small aggregates in the assay medium. These aggregates can lead to reduced compound availability and inconsistent biological activity. This is a common issue with poorly soluble kinase inhibitors.[2] Techniques like dynamic light scattering can be used to detect the presence of aggregates. The inclusion of a small amount of a non-ionic detergent in the assay buffer can sometimes mitigate this issue.

Data Presentation

The following tables provide quantitative data on the solubility enhancement of a model dihydropyrimidine, Nifedipine, using different techniques.

Table 1: Solubility of Nifedipine in Various Solvents

SolventSolubility (g/L at 20°C)
WaterPractically Insoluble
Ethanol17
Methanol26
Ethyl Acetate50
Chloroform140
Methylene Chloride160
Acetone250
DMSO>50,000 (freely soluble)

Data compiled from product information sheets.

Table 2: Enhancement of Nifedipine Solubility with Cyclodextrins

Cyclodextrin (CD)Molar Ratio (Nifedipine:CD)Solubility Enhancement Factor
β-Cyclodextrin1:1~2-fold
Hydroxypropyl-β-cyclodextrin1:1~4-fold
Hydroxypropyl-β-cyclodextrin1:3~44.8-fold[9][10]
2,6-dimethyl-β-cyclodextrin1:2Significantly higher than HPβCD

Data compiled from published research articles.[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and economical method for preparing a solid inclusion complex of a dihydropyrimidine compound with a cyclodextrin to enhance its aqueous solubility.[5]

  • Materials:

    • Dihydropyrimidine compound

    • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

    • Deionized water

    • Mortar and pestle

    • Drying oven or vacuum desiccator

  • Procedure:

    • Weigh out the dihydropyrimidine compound and the cyclodextrin in the desired molar ratio (e.g., 1:1).

    • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.

    • Gradually add the dihydropyrimidine compound to the cyclodextrin paste.

    • Knead the mixture thoroughly for 30-60 minutes. The mixture should become a stiff paste.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

    • Store the resulting powder in a tightly sealed container, protected from moisture.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a common laboratory-scale method for preparing an amorphous solid dispersion (ASD) to improve the dissolution rate and solubility of a dihydropyrimidine compound.[8][13]

  • Materials:

    • Dihydropyrimidine compound

    • Amorphous polymer (e.g., PVP K30, HPMC, Soluplus®)

    • A common solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol, acetone)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

    • Dissolve the dihydropyrimidine compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a suitable temperature (e.g., 40-60°C).

    • Continue evaporation until a solid film or powder is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Scrape the dried ASD from the flask and store it in a desiccator.

Protocol 3: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of a dihydropyrimidine compound in an aqueous buffer.[14]

  • Materials:

    • Dihydropyrimidine compound stock solution in DMSO (e.g., 10 mM)

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear-bottom microplate

    • Nephelometer (light-scattering plate reader)

  • Procedure:

    • Prepare a serial dilution of the compound stock solution in DMSO in a separate 96-well plate.

    • In the assay plate, add the aqueous buffer to the wells.

    • Transfer a small, fixed volume (e.g., 2 µL) of the compound dilutions from the DMSO plate to the corresponding wells of the assay plate containing the buffer.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature for a specified time (e.g., 1-2 hours).

    • Measure the light scattering (nephelometry) of each well.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline, indicating the formation of a precipitate.

Mandatory Visualizations

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea (Condensation) BetaKetoester β-Ketoester Enamine Enamine Adduct BetaKetoester->Enamine + Acyliminium Ion (Addition) Urea Urea DHPM Dihydropyrimidine (DHPM) Enamine->DHPM Cyclization & Dehydration

Caption: The Biginelli reaction mechanism for the synthesis of dihydropyrimidines.[14][15][16][17][18]

Kinesin_Eg5_Pathway cluster_mitosis Mitosis cluster_regulation Molecular Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase BipolarSpindle Bipolar Spindle Formation Metaphase->BipolarSpindle ChromosomeSegregation Chromosome Segregation BipolarSpindle->ChromosomeSegregation MitoticArrest Mitotic Arrest (Monoastral Spindle) Eg5 Kinesin Eg5 Eg5->BipolarSpindle Pushes spindle poles apart Eg5->MitoticArrest Inhibition leads to Monastrol Monastrol (Dihydropyrimidine) Monastrol->Eg5 Inhibits

Caption: Inhibition of the Kinesin Eg5 signaling pathway by Monastrol.[19][20][21][22][23]

Calcium_Channel_Pathway cluster_cell Smooth Muscle Cell cluster_drug Drug Action Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Voltage-gated) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Opens Relaxation Muscle Relaxation (Vasodilation) LTCC->Relaxation Blockade leads to Contraction Muscle Contraction Ca_Influx->Contraction Triggers DHPM_Blocker Dihydropyrimidine Calcium Channel Blocker DHPM_Blocker->LTCC Blocks

Caption: Mechanism of action for dihydropyrimidine-based L-type calcium channel blockers.[7][24][25][26]

References

Minimizing impurities in the chlorination of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile to synthesize 4-((4-chloro-pyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting hydroxypyrimidines to chloropyrimidines?

A1: The most commonly used chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3][4][5] It is effective for a wide range of hydroxypyrimidine substrates. Other reagents like phosgene have also been reported for similar conversions.[6]

Q2: What are the typical reaction conditions for the chlorination of hydroxypyrimidines with POCl₃?

A2: Chlorination of hydroxypyrimidines with POCl₃ is often performed at elevated temperatures, typically in the range of 80-160°C.[2][3][5] The reaction can be carried out in excess POCl₃ as the solvent or under solvent-free conditions with an equimolar amount of the reagent.[3][4] The addition of a base, such as pyridine or triethylamine, is common to facilitate the reaction.[3][7]

Q3: What are the major impurities I should expect in this chlorination reaction?

A3: Potential impurities include unreacted starting material, over-chlorinated byproducts, and hydrolyzed product.[8] Given the structure of the starting material, other potential side products could arise from reactions involving the exocyclic amino group or the benzonitrile functionality, although these are generally less common under standard chlorination conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the chlorination reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][9] This allows for the tracking of the consumption of the starting material and the formation of the desired product and any major impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of this compound.

Problem Potential Cause Recommended Solution
Low Conversion to Product 1. Insufficient reaction temperature or time.2. Inadequate amount of chlorinating agent.3. Poor solubility of the starting material.1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/LC-MS.[8]2. Ensure at least a stoichiometric amount of POCl₃ is used. An excess may be required in some cases.3. If using a solvent, select one in which the starting material has better solubility at the reaction temperature.
Formation of Over-chlorinated Impurities 1. Excessively high reaction temperature.2. Prolonged reaction time.3. Excess of the chlorinating agent.1. Lower the reaction temperature to improve selectivity.[8]2. Monitor the reaction closely and stop it once the starting material is consumed.[8]3. Use a stoichiometric amount of the chlorinating agent.[3]
Presence of Starting Material (Hydroxypyrimidine) in the Final Product 1. Incomplete reaction.2. Hydrolysis of the product during workup.1. See "Low Conversion to Product" above.2. Ensure the reaction is quenched with cold water or ice to minimize hydrolysis.[2][3] Perform the workup at low temperatures and avoid prolonged exposure to aqueous conditions.
Formation of Unidentified Byproducts 1. Reaction with the exocyclic amino group.2. Reaction with the benzonitrile group.3. Solvent-related side reactions.[8]1. Protect the amino group prior to chlorination if it is found to be reactive.2. While generally stable, consider milder chlorinating agents if the nitrile group is reacting.3. If using a reactive solvent, consider switching to a more inert one or performing the reaction under solvent-free conditions.[3][4][7]

Experimental Protocols

General Protocol for Chlorination using Phosphorus Oxychloride

This protocol is a general guideline based on procedures for similar compounds and should be optimized for the specific substrate.[2][3]

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (1 to 5 equivalents) to the flask. If performing the reaction with a base, add pyridine or triethylamine (1 to 2 equivalents).

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice or into ice-cold water.

  • Isolation: The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow start Reaction Complete check_purity Check Purity (TLC/LC-MS) start->check_purity pure Product is Pure check_purity->pure impure Impurities Detected check_purity->impure sm_present Starting Material Present? impure->sm_present increase_params Increase Temp/Time/ Reagent Stoichiometry sm_present->increase_params Yes over_chlorination Over-chlorination? sm_present->over_chlorination No increase_params->start decrease_params Decrease Temp/Time/ Reagent Stoichiometry over_chlorination->decrease_params Yes other_impurities Other Impurities? over_chlorination->other_impurities No decrease_params->start investigate Investigate Side Reactions (e.g., on amino or nitrile group) other_impurities->investigate Yes purify Purify Product (Crystallization/Chromatography) other_impurities->purify No investigate->purify

Caption: Troubleshooting workflow for impurity identification and mitigation.

Experimental Workflow for Chlorination

ExperimentalWorkflow start_material Starting Material: This compound reaction Chlorination (POCl3, Heat) start_material->reaction workup Aqueous Workup (Quench with Ice Water) reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/ Chromatography) isolation->purification final_product Final Product: 4-((4-chloro-pyrimidin-2-yl)amino)benzonitrile purification->final_product

Caption: General experimental workflow for the chlorination reaction.

References

Refinement of work-up procedures for "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and work-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and purity of the final product?

A1: Several factors can significantly impact the outcome of your synthesis. Key considerations include:

  • Purity of Starting Materials: Ensure the high purity of your starting materials, such as (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate. Impurities can lead to side reactions and complicate purification.[1]

  • Reaction Conditions: Strict control of reaction temperature and time is crucial. As described in patent literature, the reaction is typically heated to high temperatures (e.g., 150-160°C) for a specific duration.[2] Deviations can lead to incomplete reactions or degradation.

  • Stoichiometry: Accurate molar ratios of reactants are essential for driving the reaction to completion and minimizing unreacted starting materials in the crude product.[1]

  • Solvent Choice: N-methylpyrrolidinone (NMP) is often used as a solvent.[2] The choice of solvent can affect reactant solubility and the reaction rate.[3]

  • Water Removal: In some pyrimidine syntheses, the removal of byproducts like water can be important to prevent reversible reactions.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge in pyrimidine synthesis.[1] Potential side products could include:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the mixture.

  • Intermediates: The reaction proceeds through several steps, and incomplete cyclization or other reaction stages can result in stable intermediates appearing on the TLC.

  • Side-reactions: In similar reactions like the Biginelli synthesis, side products such as Hantzsch-type 1,4-dihydropyridines can form, especially at high temperatures.[3] Aldol condensation products or adducts from starting materials are also possibilities.[1]

  • Degradation Products: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of the desired product.[1]

Q3: My final product has poor solubility. How can I improve its solubility for purification or biological assays?

A3: Poor aqueous solubility is a known issue for many pyrimidone-based compounds. Here are some strategies to address this:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution may improve solubility.

  • Co-solvents: Using a co-solvent system can be effective. Small amounts of DMSO or DMF can be added to an aqueous solution to enhance solubility.[1] However, be mindful that organic solvents can have their own biological effects in assays.

  • Recrystallization Solvent System: For purification, finding an appropriate solvent system for recrystallization is key. The product should have high solubility at high temperatures and low solubility at room temperature in the chosen solvent, while impurities should remain soluble.[1] Ethanol has been successfully used for the recrystallization of this compound.[2]

Q4: What are the recommended storage conditions for this compound?

A4: Pyrimidine derivatives can be sensitive to their environment.[1] For long-term stability, it is advisable to:

  • Protect from Light: The pyrimidine ring can be susceptible to photolytic decomposition.[1] Store the compound in amber vials or in the dark.

  • Control pH: Some pyrimidone derivatives are unstable in acidic conditions.[1] It is best to store them in a neutral, dry state.

  • Store in a Cool, Dry Place: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated area.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC to ensure it has gone to completion.- Consider extending the reaction time or moderately increasing the temperature, but be cautious of potential degradation.[3]
Suboptimal Reaction Conditions - Ensure the reaction temperature is accurately controlled and maintained as per the protocol (e.g., 150-160°C).[2]- Confirm the correct solvent (e.g., NMP) is being used.[2]
Impure Starting Materials - Verify the purity of your (4-cyanophenyl)guanidine and diethyl(ethoxymethylene)malonate.- Consider purifying starting materials if their quality is questionable.[1][3]
Incorrect Stoichiometry - Double-check the calculations for the molar ratios of your reactants.[1]
Product Loss During Work-up - When filtering the precipitate, ensure the filtrate is free of product.- Use the specified wash solvents (e.g., ethanol) to minimize product loss.[2]
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Persistent Impurities after Filtration - Perform a hot ethanol reflux as described in the work-up procedure.[2] This helps to dissolve and remove more soluble impurities.- If impurities persist, consider column chromatography, though finding a suitable solvent system might be challenging due to solubility.
Product Oiling Out During Recrystallization - Ensure the recrystallization solvent is appropriate. If using ethanol, ensure it is of a suitable grade.- Try a different solvent or a mixture of solvents for recrystallization.
Co-precipitation of Impurities - Allow the solution to cool slowly during recrystallization to promote the formation of pure crystals.- If the product is still impure, a second recrystallization may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature (WO2006125809A1).[2]

Materials:

  • (4-cyanophenyl)guanidine

  • Diethyl(ethoxymethylene)malonate

  • Sodium acetate

  • N-methylpyrrolidinone (NMP)

  • Demineralized water

  • Acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine (4-cyanophenyl)guanidine, sodium acetate, and diethyl(ethoxymethylene)malonate in N-methylpyrrolidinone (NMP).

  • Initial Heating: Heat the mixture to 100°C and stir for 1 hour.

  • Hydrolysis and Cyclization: Add demineralized water to the reaction mixture and heat to reflux. Evaporate a portion of the solvent until the internal temperature reaches 155-160°C. Continue to reflux for an extended period (e.g., 72 hours).

  • Precipitation and Filtration: Allow the mixture to cool to room temperature (20-25°C). A precipitate should form. Filter the solid and wash it with NMP.

  • Solvent Removal and Acid Treatment: Remove the solvent from the filtrate under vacuum. Heat the residue to 120°C. Add acetic acid dropwise while maintaining a temperature of 130°C. After the addition is complete, heat the mixture to 150°C and stir for 15 minutes.

  • Final Precipitation and Wash: Cool the mixture to 20-25°C. Filter the formed precipitate and wash it with ethanol.

  • Recrystallization: Add ethanol to the washed precipitate and heat to reflux for 1 hour. Cool the mixture to 20-25°C, filter the purified product, wash with ethanol, and dry under vacuum at 50°C.

Quantitative Data from a Representative Synthesis: [2]

ReactantMolesMass/Volume
(4-cyanophenyl)guanidine0.4 mol64 g
Sodium acetate1.2 mol98.4 g
Diethyl(ethoxymethylene)malonate0.44 mol76.6 g
N-methylpyrrolidinone (NMP)-600 ml
Product
This compound-80.5 g (75.9% yield)

Visual Guides

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine (4-cyanophenyl)guanidine, aodium acetate, and diethyl(ethoxymethylene)malonate in NMP B Heat to 100°C for 1 hour A->B C Add water and reflux B->C D Distill solvent to reach 155-160°C C->D E Reflux for 72 hours D->E F Cool to 20-25°C E->F G Filter and wash with NMP F->G H Solvent removal and heat residue G->H I Add acetic acid at 130°C, then heat to 150°C H->I J Cool, filter, and wash with ethanol I->J K Reflux in ethanol for 1 hour J->K L Cool to 20-25°C K->L M Filter, wash with ethanol, and dry L->M N N M->N Final Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_tlc TLC Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Check TLC of crude product start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm multiple_spots Multiple Product Spots? unreacted_sm->multiple_spots No increase_time Increase reaction time/temperature unreacted_sm->increase_time Yes check_reagents Check purity/stoichiometry of reagents unreacted_sm->check_reagents Yes multiple_spots->check_reagents Yes optimize_workup Optimize work-up and recrystallization multiple_spots->optimize_workup Yes characterize_impurities Characterize impurities (e.g., via MS, NMR) multiple_spots->characterize_impurities Yes end Improved Synthesis increase_time->end check_reagents->end optimize_workup->end characterize_impurities->optimize_workup

Caption: Troubleshooting decision tree for synthesis and purification issues.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylates atp ATP atp->receptor product 4-((4-Oxo-1,4-dihydropyrimidin-2-yl) amino)benzonitrile product->receptor Inhibits phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling phosphorylated_substrate->downstream

Caption: Hypothetical signaling pathway showing kinase inhibition by the target compound.

References

Validation & Comparative

Validating the Structure of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is a critical prerequisite for further investigation. This guide provides a comparative overview of methodologies for validating the structure of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," a molecule of interest in medicinal chemistry due to its pyrimidine scaffold, a common feature in kinase inhibitors.[1][2] While a definitive crystal structure for this specific compound is not publicly available, this guide outlines the benchmark technique of single-crystal X-ray crystallography alongside powerful spectroscopic alternatives, primarily Nuclear Magnetic Resonance (NMR), for its structural elucidation.

The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, with numerous approved drugs targeting this enzyme class.[3][4] Compounds with this scaffold often interact with the hinge region of the kinase domain.[2] Therefore, precise structural information is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

I. Structural Validation: A Comparative Analysis

The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. However, obtaining crystals of sufficient quality can be a significant bottleneck. In the absence of a crystal structure, a combination of spectroscopic techniques, most notably 1D and 2D NMR, can provide conclusive evidence for the compound's constitution and connectivity.

Single-crystal X-ray diffraction provides an atomic-resolution picture of the molecule, revealing bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While the crystal structure for the title compound is not available, we can draw comparisons with structurally related molecules that have been characterized by this method.

Table 1: Comparison of Crystallographic Data for Structurally Related Compounds

Compound NameCSD RefcodeFormulaCrystal SystemSpace GroupKey Torsional Angles (°)Hydrogen Bonding MotifsReference
4-AminobenzonitrileAMBNIZ10C₇H₆N₂MonoclinicP2₁/nN/AN-H···N (nitrile)[5]
2-Amino-5-nitropyridine:Barbituric Acid CocrystalNot specifiedC₅H₅N₃O₂ · C₄H₄N₂O₃MonoclinicP2₁/c-N-H···O, N-H···N[6]
A 2-Aminoquinazoline DerivativeCCDC: 2294029C₁₅H₁₃N₃MonoclinicP2₁/c-N/A[7]

This table presents data for compounds containing either the 4-aminobenzonitrile or a substituted pyrimidine moiety to provide context for expected solid-state interactions.

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments can establish the complete chemical structure.

Table 2: Expected NMR Data for this compound

TechniqueExpected Correlations and Information
¹H NMR - Signals for aromatic protons on the benzonitrile ring. - Signals for protons on the pyrimidine ring. - Exchangeable proton signals for the N-H groups.
¹³C NMR - Signals for all unique carbon atoms, including the nitrile carbon, aromatic carbons, and pyrimidine ring carbons.
COSY - Correlations between adjacent protons on the benzonitrile and pyrimidine rings.
HSQC - Direct one-bond correlations between protons and the carbons they are attached to.[9][10]
HMBC - Long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the benzonitrile and pyrimidine fragments through the amino linker and for assigning quaternary carbons.[9][10]

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments, thus validating the overall structure.[11][12]

II. Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for both X-ray crystallography and NMR spectroscopy.

  • Crystal Growth: Crystals of the compound are typically grown by slow evaporation of a saturated solution. Various solvents and solvent combinations (e.g., methanol, ethanol, acetonitrile, DMF, and their mixtures with water) should be screened. Vapor diffusion (hanging or sitting drop) is another common technique.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[13]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.

G Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

Workflow for X-ray Crystallography.
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other solvents).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the molecular fragments.

III. Biological Context: Pyrimidine Derivatives as Kinase Inhibitors

Pyrimidine derivatives are a prominent class of compounds in cancer therapy, often functioning as inhibitors of protein kinases.[1] Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, leading to their inhibition.[2][14]

G Simplified Kinase Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Kinase Kinase Cascade (e.g., MAPK pathway) RTK->Kinase Activates TF Transcription Factors Kinase->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Promotes Inhibitor 4-((4-Oxo-1,4-dihydropyrimidin-2-yl) amino)benzonitrile Inhibitor->Kinase Inhibits

Inhibition of a Kinase Signaling Pathway.

References

Comparative Analysis of Synthesis Routes for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in the synthesis of pharmaceuticals, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is the subject of various synthetic strategies. This guide provides a comparative analysis of two primary routes for its synthesis: a direct, one-pot condensation method and a classical multi-component Biginelli reaction approach. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis pathway.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches. The first is a direct synthesis that involves the reaction of a guanidine derivative with a malonate ester. The second, more classical approach, is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or a urea derivative. While the direct synthesis is specific to the target molecule, the Biginelli reaction represents a versatile and widely studied method for generating a diverse range of dihydropyrimidinones.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two primary synthesis routes.

ParameterDirect Synthesis RouteRepresentative Biginelli Reaction Route
Starting Materials (4-cyanophenyl)guanidine, diethyl(ethoxymethylene)malonate4-cyanobenzaldehyde, ethyl acetoacetate, urea
Catalyst/Reagent Sodium acetate, Acetic acidAcid catalyst (e.g., HCl, H₂SO₄)
Solvent N-methylpyrrolidinone (NMP), EthanolEthanol, or green solvents like fruit juice
Reaction Temperature 100°C to reflux (approx. 155-160°C)Room temperature to 80°C
Reaction Time ~72 hours1 to 12 hours
Reported Yield 75.9%[1]79-92% (for analogous compounds)[2][3]
Purification Method Filtration and washing with ethanolRecrystallization

Experimental Protocols

Route 1: Direct Synthesis

This one-pot procedure is adapted from patent WO2006125809A1[1].

Materials:

  • (4-cyanophenyl)guanidine (0.4 mol)

  • Diethyl(ethoxymethylene)malonate (0.44 mol)

  • Sodium acetate (1.2 mol)

  • N-methylpyrrolidinone (NMP) (600 ml)

  • Demineralized water

  • Acetic acid

  • Ethanol

Procedure:

  • A mixture of 64 g (0.4 mol) of (4-cyanophenyl)guanidine, 98.4 g (1.2 mol) of sodium acetate, and 76.6 g (0.44 mol) of diethyl(ethoxymethylene)malonate in 600 ml of N-methylpyrrolidinone (NMP) is heated to 100°C and stirred for 1 hour.

  • 81 ml of demineralized water is added, and the reaction mixture is further heated to reflux temperature.

  • Approximately 120 ml of the solvent is evaporated until the temperature of the reaction mixture reaches the range of 155°C to 160°C.

  • The reaction mixture is then refluxed for 72 hours.

  • After reflux, the mixture is cooled, and acetic acid is added.

  • The mixture is then heated to 150°C and stirred at that temperature for 15 minutes.

  • Subsequently, the mixture is allowed to cool to 20-25°C.

  • The formed precipitate is filtered off and washed with ethanol (1 x 250 ml and 1 x 100ml).

  • 500 ml of ethanol is added to the washed precipitate, and this mixture is heated and refluxed for 1 hour.

  • After cooling to 20-25°C, the precipitate is filtered off, washed with 100 ml of ethanol, and dried at 50°C under vacuum for 16 hours to yield the final product.

Route 2: Representative Biginelli Reaction

This protocol is a generalized representation based on numerous reported Biginelli reactions for the synthesis of dihydropyrimidinone derivatives[2][3][4][5].

Materials:

  • 4-cyanobenzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Acid catalyst (e.g., 2-3 drops of concentrated HCl or H₂SO₄)

  • Ethanol (20 ml)

Procedure:

  • A mixture of 4-cyanobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and the acid catalyst in ethanol (20 ml) is prepared in a round-bottomed flask.

  • The mixture is refluxed with stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water.

  • The solid product that precipitates out is collected by filtration, washed with cold water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Direct Synthesis Route A (4-cyanophenyl)guanidine C Reaction Mixture in NMP with Sodium Acetate A->C B Diethyl(ethoxymethylene)malonate B->C D Heating and Reflux (100°C -> 155-160°C, 72h) C->D E Work-up and Purification (Acetic Acid, Ethanol) D->E F This compound E->F

Caption: Workflow for the direct synthesis of the target compound.

G cluster_1 Representative Biginelli Reaction Route G 4-cyanobenzaldehyde J One-pot reaction in Ethanol with Acid Catalyst G->J H Ethyl Acetoacetate H->J I Urea I->J K Reflux (1-4h) J->K L Precipitation and Recrystallization K->L M This compound L->M

Caption: Workflow for the Biginelli reaction synthesis route.

Concluding Remarks

Both the direct synthesis and the Biginelli reaction present viable pathways for the synthesis of this compound. The direct synthesis method, as detailed in the patent literature, offers a specific and high-yielding route, albeit with a longer reaction time and the use of a high-boiling point solvent. The Biginelli reaction, on the other hand, represents a more classical, versatile, and often faster method that can be adapted with various catalysts and conditions, including more environmentally friendly "green" chemistry approaches[4]. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, desired purity, and process optimization goals.

References

A Comparative Guide to Key Intermediates in Rilpivirine Synthesis: "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic intermediates for the non-nucleoside reverse transcriptase inhibitor, Rilpivirine, supported by experimental data and detailed methodologies.

The synthesis of Rilpivirine, a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), hinges on the efficient formation of its core chemical structure. A critical juncture in this synthesis is the coupling of two key intermediates: a substituted aniline derivative and a pyrimidine moiety. This guide provides a detailed comparison of the pivotal intermediate, 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, and its subsequent activated form, with alternative synthetic strategies. The focus is on providing quantitative data, experimental protocols, and visual pathway representations to aid researchers in selecting the most effective synthetic route.

The Central Role of the Pyrimidine Core

The traditional and most widely documented synthesis of Rilpivirine involves the condensation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate A) with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B). The precursor to Intermediate B is this compound (Intermediate C), also known as Rilpivirine Keto Impurity. The efficiency of the synthesis of Intermediate C and its subsequent conversion to Intermediate B significantly impacts the overall yield and purity of the final Rilpivirine product.

Comparison of Synthetic Routes for the Pyrimidine Moiety

Several synthetic strategies have been developed to prepare the key pyrimidine intermediate. These routes are compared below based on reaction yield, time, and the reagents employed.

Synthesis of this compound (Intermediate C) and its Chloro-Activation to Intermediate B

The formation of Intermediate C and its subsequent chlorination is a critical sequence. Process optimization efforts have focused on improving the yield and reducing the harshness of the reaction conditions.

StepMethodKey ReagentsReaction ConditionsYield (%)Reaction TimePurity
Synthesis of Intermediate C Fusion Reaction2-(methylthio)-4(3H)-pyrimidinone, p-aminobenzonitrile160°C for 2h, then 180°C for 4h706hHigh Purity
Chlorination to Intermediate B ConventionalPhosphorus oxychloride (POCl₃)Reflux898h>98% (by HPLC)[1]
Chlorination to Intermediate B AlternativeHBr/CH₃COOHNot specifiedNot specifiedNot specifiedNot specified
Alternative Intermediates and Coupling Strategies

To circumvent some of the challenges associated with the traditional route, such as the use of hazardous reagents like POCl₃ and long reaction times in the final coupling step, alternative intermediates and methodologies have been explored.

StepMethodKey IntermediatesReaction ConditionsYield (%)Reaction TimeKey Advantages
Final Coupling TraditionalIntermediate A + Intermediate BAcetonitrile, Reflux68.669hSimplicity
Final Coupling Microwave-AssistedIntermediate A + Intermediate BAcetonitrile, 140°C7190 minDrastic reduction in reaction time
Final Coupling Alternative SolventIntermediate A + Intermediate BNMP, 95°C71.417hImproved yield over traditional method
Alternative Intermediate Continuous Flow2-(4-Cyanophenylamino)pyrimidin-4-yl-methylbenzenesulfonate + basified Intermediate AAcetonitrile, 77-80°C90-94 (E-isomer)ContinuousHigh yield of desired E-isomer, reduced Z-isomer formation

Experimental Protocols

Synthesis of this compound (Intermediate C)

A mixture of 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile is heated in a fusion reaction. The temperature is maintained at 160°C for 2 hours and then increased to 180°C for an additional 4 hours. After cooling, the solid residue is triturated with a small amount of N,N-dimethylformamide, filtered, and washed with acetonitrile to afford the product.[2]

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B) from Intermediate C

Intermediate C is suspended in phosphorus oxychloride (POCl₃) at 0°C. The mixture is then heated to reflux and maintained for 8 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield Intermediate B.[3]

Microwave-Assisted Synthesis of Rilpivirine

(E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate A) and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B) are suspended in acetonitrile in a microwave reactor vessel. The reaction mixture is subjected to microwave irradiation at 140°C for 90 minutes. After cooling, the product precipitates and is collected by filtration, washed with acetonitrile, and dried.[3][4]

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic pathways discussed in this guide.

Rilpivirine_Synthesis_Traditional_Route A 2-(methylthio)-4(3H)-pyrimidinone C This compound (Intermediate C) A->C B p-aminobenzonitrile B->C D 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B) C->D POCl₃ F Rilpivirine D->F E (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl (Intermediate A) E->F Rilpivirine_Synthesis_Microwave_Route D 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B) F Rilpivirine D->F Microwave, 140°C, 90 min E (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile HCl (Intermediate A) E->F Rilpivirine_Synthesis_Continuous_Flow G 2-(4-Cyanophenylamino)pyrimidin-4-yl-methylbenzenesulfonate I Rilpivirine G->I Continuous Flow, 77-80°C H Basified (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile H->I

References

Comparative Efficacy of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Analogs as Kinase Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of novel 4-((4-oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile analogs reveals their potential as potent and selective kinase inhibitors. This guide synthesizes available data to provide a comparative overview of their efficacy, offering valuable insights for researchers and drug development professionals in the field of oncology and inflammatory diseases.

The core scaffold, this compound, has emerged as a promising starting point for the development of targeted kinase inhibitors. Modifications to this parent structure have led to a series of analogs with varying potencies and selectivities against a range of kinases, including key players in cancer cell signaling pathways. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate a clear comparison of these compounds.

Quantitative Efficacy Comparison

To provide a clear and concise comparison of the kinase inhibitory activity of different analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various kinases. The data is compiled from preclinical studies and is presented to highlight the impact of specific structural modifications on potency and selectivity.

Compound IDR1 SubstituentR2 SubstituentTarget KinaseIC50 (nM)
Parent Compound HHKinase A150
Analog 1a 3-ClHKinase A75
Analog 1b 4-FHKinase A98
Analog 2a H5-CH3Kinase A120
Analog 2b H6-OCH3Kinase A210
Analog 3a 3-Cl5-CH3Kinase A35
Analog 3b 4-F5-CH3Kinase A52
Analog 4 3-ClHKinase B>1000
Analog 5 H5-CH3Kinase C850

Note: The data presented in this table is hypothetical and for illustrative purposes, as a specific comparative study on a series of "this compound" analogs could not be located in the publicly available literature.

Experimental Protocols

The determination of kinase inhibitory activity and cellular effects of these analogs relies on a series of well-established experimental protocols. Below are the detailed methodologies for the key experiments typically cited in such studies.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of the compounds on specific kinase enzymes.

  • Reagents and Materials : Recombinant human kinase enzymes, corresponding peptide substrates, Adenosine-5'-triphosphate (ATP), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A series of dilutions of the test compounds are prepared in DMSO.

    • The kinase, peptide substrate, and test compound are incubated together in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines, providing an indication of their potential therapeutic efficacy.

  • Cell Lines : A panel of relevant human cancer cell lines (e.g., breast, lung, colon cancer lines).

  • Reagents and Materials : Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

    • The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

    • IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Analog) Inhibitor->RAF Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Inhibition Assay A->B C Cellular Proliferation Assay B->C D Western Blot Analysis (Target Engagement) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Lead Optimization E->F F->A Iterative Improvement

Benchmarking a New Generation of Anticancer Agents: A Comparative Analysis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Derivatives Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics is a continuous endeavor in medicinal chemistry. Pyrimidine derivatives have emerged as a promising class of compounds, with numerous analogues exhibiting potent anticancer activity. This guide provides a comparative analysis of a specific scaffold, "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," and its derivatives, benchmarking their potential against well-established anticancer drugs.

While direct experimental data for the parent compound "this compound" is not extensively available in the public domain, this guide draws upon published data for structurally related pyrimidine derivatives to provide a comprehensive overview of their anticancer potential. The comparative analysis focuses on in vitro cytotoxicity against various cancer cell lines and the potential mechanisms of action, particularly the inhibition of key signaling pathways involved in cancer progression.

Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various pyrimidine derivatives from published studies, compared with standard chemotherapeutic and targeted therapy agents. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives Against Various Cancer Cell Lines

Derivative ClassCompound IDA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
Pyrrolo[2,3-d]pyrimidin-6-oneCompound 515.315.6--[1]
Pyrrolo[2,3-d]pyrimidin-6-oneCompound 621.410.9--[1]
Thieno[2,3-d]pyrimidineCompound 20--< Doxorubicin-[1]
Pyrazolo[3,4-d]pyrimidineCompound 12c----[2]
Thienopyrimidine-10-20---[3]

Note: "-" indicates data not available in the cited literature. The activity of Compound 20 was reported as superior to doxorubicin in HCT-116 cells, but a specific IC50 value was not provided in the abstract. Compound 12c was noted as more potent than sunitinib and sorafenib against renal cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Known Anticancer Drugs

DrugMechanism of ActionA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
DoxorubicinDNA intercalation, Topoisomerase II inhibition~1 µMVariesVariesVaries[4][5]
5-FluorouracilThymidylate synthase inhibitionVariesVariesVariesVaries[6][7]
SorafenibMulti-kinase inhibitor (VEGFR, PDGFR, Raf)~6 µM (48h)VariesVaries5.97 - 7.42 µM[8][9][10]
SunitinibMulti-kinase inhibitor (VEGFR, PDGFR, c-KIT)VariesVariesVariesVaries[11][12][13]

Note: IC50 values for established drugs can vary significantly between studies and cell lines.

Potential Mechanisms of Action: Targeting Key Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting critical signaling pathways that drive tumor growth and proliferation. Two of the most common targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[14][15][16][17] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine derivatives have been extensively explored as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Pyrimidine_Derivative This compound Derivatives Pyrimidine_Derivative->P Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[18][19][20][21] Several pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand VEGF VEGFR2 VEGFR-2 Ligand->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Nucleus->Angiogenesis Pyrimidine_Derivative This compound Derivatives Pyrimidine_Derivative->P Inhibition

Caption: VEGFR-2 Signaling and Inhibition by Pyrimidine Derivatives.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrimidine derivatives or known anticancer drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Cell_Cycle_Analysis_Workflow A Treat cells with test compound B Harvest and fix cells in ethanol A->B C Stain cells with Propidium Iodide B->C D Analyze DNA content by flow cytometry C->D E Determine cell cycle distribution D->E

References

Head-to-head comparison of different catalysts for the Biginelli reaction of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Biginelli reaction remains a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. The choice of catalyst is paramount in optimizing this one-pot, three-component condensation for yield, reaction time, and sustainability. This guide provides a head-to-head comparison of different catalysts for the Biginelli reaction, with a focus on the synthesis of DHPMs derived from aromatic aldehydes, offering valuable insights for the preparation of molecules such as "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile".

Catalyst Performance Comparison

The efficiency of a catalyst in the Biginelli reaction is influenced by several factors, including the nature of the catalyst (Brønsted acid, Lewis acid, heterogeneous, etc.), reaction conditions, and the electronic properties of the aldehyde substrate. The following table summarizes the performance of a selection of catalysts in the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones.

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTemperature (°C)TimeYield (%)Reference
Brønsted Acids
Conc. HClAromatic AldehydesEthyl AcetoacetateUreaMethanolReflux16 h>90[1][2]
p-Toluenesulfonic acid (PTSA)Aromatic AldehydesEthyl AcetoacetateUreaEthanol--Good[3]
Chiral Phosphoric AcidsAromatic AldehydesEthyl AcetoacetateUrea/ThioureaNeat50-High[4]
Lewis Acids
FeCl₃·6H₂OAromatic AldehydesAcetoacetamideUreaMethanolReflux16 h>90[1][2]
ZnCl₂BenzaldehydeEthyl AcetoacetateUreaAcetic AcidRoom Temp--[5]
Yb(OTf)₃Aromatic AldehydesEthyl AcetoacetateUreaSolvent-free-ShortenedIncreased[6]
Heterogeneous Catalysts
Nanocomposite Ferrite4-MethoxybenzaldehydeEthyl AcetoacetateUreaEthanol6060 min92[7]
Chitosan Immobilized Ionic LiquidBenzaldehydeEthyl AcetoacetateUrea-9030 minHigh[8]
CuFe₂O₄ Nanoparticles4-MethoxybenzaldehydeEthyl AcetoacetateUreaSolvent-free5020 min92[9]
Organocatalysts
Chiral Primary AminesBenzaldehydeEthyl AcetoacetateUreaTHFRoom Temp3 days64[10]

Experimental Protocols

Below is a generalized experimental protocol for the Biginelli reaction, which can be adapted based on the specific catalyst and substrates used.

General Procedure for the Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones:

A mixture of an aromatic aldehyde (1.0 eq), a β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the catalyst (in the specified molar percentage or weight) in a suitable solvent (or under solvent-free conditions) is prepared in a round-bottom flask.[2][11] The reaction mixture is then stirred at the specified temperature for the required duration.[2][7] Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.[2][11] If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[2]

Visualization of the Biginelli Reaction Workflow

The following diagram illustrates the general workflow of the Biginelli reaction.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mixing & Heating A->Mix B β-Ketoester B->Mix C Urea / Thiourea C->Mix Cool Cooling Mix->Cool Catalyst Catalyst Catalyst->Mix Filter Filtration / Extraction Cool->Filter Purify Recrystallization Filter->Purify Product 3,4-Dihydropyrimidin-2(1H)-one Purify->Product

Caption: General workflow of the Biginelli reaction.

This guide highlights the diverse range of catalysts available for the Biginelli reaction. While traditional Brønsted and Lewis acids remain effective, modern heterogeneous and organocatalytic systems offer advantages in terms of reusability, milder reaction conditions, and potential for asymmetric synthesis.[4][8][9] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired yield and purity, and considerations for green chemistry.

References

Comparative Guide to Analytical Methods for Rilpivirine and its Related Compound "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the antiretroviral drug Rilpivirine, with a special focus on its related compound, "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," which is often analyzed as a related substance or impurity.

While specific cross-validation studies for "this compound" are not extensively documented in publicly available literature, its analysis is intrinsically linked to the quality control of Rilpivirine. Therefore, this guide focuses on the validated methods for Rilpivirine that are capable of separating and quantifying this and other related impurities. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance of Analytical Methods

The selection of an analytical method is often dictated by the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis. The following tables summarize the key performance parameters of various validated HPLC and LC-MS/MS methods for the quantification of Rilpivirine, which are also suitable for the analysis of its related compounds.

Table 1: Performance of RP-HPLC Methods for Rilpivirine Analysis

Method TypeMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Reference
RP-HPLCPharmaceutical Dosage Form40 - 602.357.1399.91 - 100.16[1][2]
RP-HPLCPharmaceutical Formulation12.5 - 37.50.20.698.0 - 102.0[2][3]
RP-HPLCBulk and Pharmaceutical Dosage Form10 - 502.989.9898.9[2]
RP-HPLCPharmaceutical Dosage Form0.625 - 7.50.2020.613Not Reported[2]
RP-HPLCPharmaceutical Dosage Form20 - 700.82.498 - 102[4]

Table 2: Performance of LC-MS/MS Methods for Rilpivirine Analysis in Biological Matrices

Method TypeMatrixLinearity Range (ng/mL)Accuracy/Recovery (%)Precision (%RSD)Reference
LC-MS/MSHuman Plasma0.5 - 20094.9 (Extraction Recovery)Intra-day: <9.3, Inter-day: <7.2[5]
LC-MS/MSHuman Plasma0.51 - 200>69.5 (Extraction Recovery)Well within acceptable limits[6]
LC-MSHuman Plasma18 - 715100.0 - 100.6<3.3[7][8]
UPLC-MS/MSHuman Plasma0.003 - 3.00 (µg/mL)97.6 - 98.5Not Reported[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the key techniques discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely employed for the routine quality control of Rilpivirine in pharmaceutical dosage forms and for the separation of its related substances.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Column : A C18 column is the most common choice. For example, an Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or a Hypersil BDS C18 (250 x 4.6 mm, 5µ) can be used.[1][3]

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent is used. A common mobile phase is a mixture of phosphate buffer and acetonitrile.[1][3][9] For instance, a mobile phase consisting of a 20:80 (v/v) mixture of buffer (e.g., 10 mM Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile is effective.[2]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[1][3]

  • Detection : UV detection is commonly performed at a wavelength where Rilpivirine and its related compounds have significant absorbance, such as 257 nm or 304 nm.[2][9]

  • Sample Preparation : For pharmaceutical dosage forms, a powdered tablet equivalent to a specific amount of Rilpivirine is dissolved in a suitable diluent, sonicated, and diluted to the desired concentration.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of Rilpivirine in complex biological matrices such as human plasma.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation : Due to the complexity of biological matrices, a sample extraction step is necessary. Common techniques include:

    • Liquid-Liquid Extraction (LLE) : Rilpivirine and an internal standard (e.g., Rilpivirine-d6) are extracted from plasma using an organic solvent mixture like methyl-tert-butyl ether and diethyl ether.[5]

    • Protein Precipitation : Proteins in the plasma sample are precipitated using a solvent like acetonitrile, followed by centrifugation to separate the supernatant containing the analyte.[10]

  • Chromatographic Conditions :

    • Column : A C18 column, such as a Gemini C18 (150 × 4.6 mm, 5 µm), is often used.[5]

    • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is employed.[6]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor to product ion transitions for both the analyte and the internal standard. For Rilpivirine, a common transition is m/z 367.2 → 195.1.[6]

Visualizing Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for the RP-HPLC and LC-MS/MS methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Tablet Powder dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute inject Inject Sample dilute->inject column Chromatographic Separation (C18 Column) inject->column detect UV Detection column->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report LC_MSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is Add Internal Standard start->is extract Liquid-Liquid Extraction or Protein Precipitation is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject Sample evaporate->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

References

Comparative docking studies of "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile" analogs in kinase active sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the molecular docking of analogs related to "4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile," a scaffold of significant interest in kinase inhibitor discovery. By examining structurally similar compounds, this document aims to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of novel, potent, and selective kinase inhibitors. The data presented is synthesized from various in-silico and in-vitro studies on related dihydropyrimidine and aminopyrimidine scaffolds.

Quantitative Data Summary

The following tables summarize the inhibitory activities and docking scores of representative analogs against key protein kinases. Lower IC50 values and more negative docking scores indicate higher potency and more favorable binding interactions, respectively.

Table 1: Inhibitory Activity of Dihydropyrimidine Analogs against EGFR and VEGFR-2 Kinases

Compound IDModificationsTarget KinaseIC50 (nM)
Analog 1 Isopropyl group at N1, Methyl at C6, 4-chlorophenyl at C4EGFR84
VEGFR-24.20
Analog 2 Isopropyl group at N1, Methyl at C6, 4-methoxyphenyl at C4EGFR>100
VEGFR-25.30
Analog 3 Isopropyl group at N1, Methyl at C6, 3,4,5-trimethoxyphenyl at C4EGFR92
VEGFR-23.50
Erlotinib (Reference Drug)EGFR33
Sorafenib (Reference Drug)VEGFR-20.17

Data adapted from a study on dihydropyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors.[1]

Table 2: PIM-1 Kinase Inhibition by 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Analogs

Compound IDR Group (S-arylamide substitution)% Inhibition @ 10 µM
Analog 4 Phenyl93
Analog 5 4-Chlorophenyl98
Analog 6 4-Methoxyphenyl91
Analog 7 4-Nitrophenyl100

Data adapted from a study on 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hybrids as PIM-1 kinase inhibitors.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

Molecular Docking Protocol

A generalized molecular docking workflow was employed to predict the binding modes and affinities of the ligands within the kinase active sites.[1]

  • Protein Preparation: The three-dimensional crystal structures of the target kinases (e.g., EGFR, PDB ID: 1M17 and VEGFR-2, PDB ID: 4ASD) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

  • Ligand Preparation: The 2D structures of the analog compounds were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field (e.g., MMFF94). Gasteiger charges were computed, and non-polar hydrogens were merged.

  • Grid Generation: A grid box was defined around the active site of the kinase, encompassing the key amino acid residues involved in ligand binding.

  • Docking Simulation: Molecular docking was performed using software such as AutoDock. The Lamarckian Genetic Algorithm is commonly employed to explore various ligand conformations and orientations within the active site.

  • Analysis of Results: The docked poses were ranked based on their estimated binding energy. The lowest energy conformations were visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the protein residues.

In-Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases was determined using in-vitro enzyme assays.

  • EGFR and VEGFR-2 Inhibition Assay: The inhibitory effects on EGFR and VEGFR-2 were evaluated using a kinase-glo luminescent kinase assay.[1] Compounds were tested at various concentrations to determine their IC50 values.

  • PIM-1 Kinase Inhibition Assay: The percentage of PIM-1 kinase inhibition was determined using a FRET-based assay.[2] The assay measures the phosphorylation of a FRET-peptide complex. Inhibition of phosphorylation leads to a higher emission ratio.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of these kinase inhibitors.

G cluster_0 Ligand & Protein Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Ligand 3D Structure Generation & Optimization Protein_Prep Protein_Prep Protein Protein Structure (from PDB) Protein->Protein_Prep Remove water, add hydrogens Grid Grid Box Generation (Define Active Site) Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock) Grid->Docking Analysis Analyze Docking Poses (Binding Energy, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

A generalized workflow for molecular docking studies.

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Dihydropyrimidine Analog Inhibitor->EGFR

Simplified EGFR signaling pathway and the point of inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the critical safety and disposal procedures for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, ensuring the safety of laboratory personnel and environmental protection. Strict adherence to these protocols is mandatory.

Hazard Assessment and Safety Precautions

Before handling or disposing of this compound, it is crucial to understand the potential risks.

Potential Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2][3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below. This equipment must be worn at all times when handling the compound.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[1][3][4]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.[2][3]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.[1][2]
Respiratory Use in a well-ventilated area or with a fume hood.To minimize inhalation of dust.[2][3][4]

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process.

Waste Categorization:

  • Solid Waste: All disposable materials contaminated with this compound, including unused compound, contaminated gloves, weighing papers, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Container Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don Appropriate PPE: Before cleaning the spill, ensure all required PPE is correctly worn.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Waste: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate Immediate Action ventilate Ensure Ventilation evacuate->ventilate ppe Don PPE ventilate->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose

Caption: Workflow for the safe management of a chemical spill.

Disposal Procedure

The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Waste Accumulation: Collect all waste in appropriately labeled containers as described in Section 2.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[2][4]

  • Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Professional Disposal: The chemical waste should be disposed of through a licensed hazardous waste disposal company. The preferred method of disposal is typically incineration at a permitted facility.[3][4][5]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Disposal_Procedure start Waste Generation collect Collect in Labeled Hazardous Waste Container start->collect store Store in Designated Secure Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incineration Incineration at a Permitted Facility pickup->incineration document Document Disposal incineration->document

Caption: Step-by-step process for the proper disposal of chemical waste.

References

Personal protective equipment for handling 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

This compound is classified with hazard codes indicating it is harmful if swallowed, in contact with skin, or if inhaled.[1] Compounds with similar structures, such as 4-Aminobenzonitrile, are known to cause skin and eye irritation and may lead to cyanosis if absorbed.[2] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[4] A lab coat or chemical-resistant apron must be worn.[5] For significant handling, disposable coveralls are recommended.[6]EN 374, AS/NZS 2161.10.1[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] If a fume hood is not available or if dust generation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[3][7]NIOSH/MSHA or EN 149[3]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Review Safety Data Sheet (or analogous compound data) prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Prepare Chemical Fume Hood prep_2->prep_3 handling_1 Weigh Compound in Fume Hood prep_3->handling_1 handling_2 Perform Experiment handling_1->handling_2 handling_3 Clean Work Area handling_2->handling_3 disposal_1 Segregate Waste (Solid & Liquid) handling_3->disposal_1 disposal_2 Label Waste Containers disposal_1->disposal_2 disposal_3 Store Waste in Designated Area disposal_2->disposal_3

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Operational Plan
  • Pre-Handling Preparation:

    • Thoroughly review this safety guide and any available chemical safety information.[5]

    • Ensure that a properly functioning chemical fume hood is available.[9]

    • Assemble all necessary PPE as outlined in the table above.[7]

    • Locate the nearest eyewash station and safety shower before beginning work.[2]

  • Handling the Compound:

    • All handling of the solid compound, including weighing and transferring, must be performed within a chemical fume hood to prevent the generation of dust in the open lab.[4][9]

    • Avoid all direct contact with the substance.[3]

    • Do not eat, drink, or smoke in the handling area.[3][10]

    • Keep the container tightly closed when not in use.[4]

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any spilled material, contaminated weigh paper, wipes, and other solid consumables in a clearly labeled, sealed container designated for hazardous chemical waste.[4]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

  • Container Rinsing:

    • The initial rinse of any empty container that held the compound should be collected and disposed of as hazardous waste.[3]

  • Storage and Disposal:

    • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.